(1-Methylpiperidin-4-YL)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-5-2-8(3-6-9)4-7-10/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBGFQHGJXQUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616672 | |
| Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10333-64-9 | |
| Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1-Methylpiperidin-4-YL)acetaldehyde
This technical guide provides a comprehensive overview of the known chemical and physical properties of (1-Methylpiperidin-4-YL)acetaldehyde, a heterocyclic building block of interest to researchers and professionals in drug development. Due to the limited availability of experimentally derived data for this specific compound, this guide combines information from computational models and data on analogous structures to offer a thorough profile.
Chemical and Physical Properties
This compound, with the CAS number 10333-64-9, is a solid organic compound. It is recognized as a useful intermediate in the synthesis of potent and selective agonists for the 5-HT1D receptor, which have applications as antipsychotics.[1]
Identifiers and Structure
| Identifier | Value |
| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetaldehyde[2] |
| CAS Number | 10333-64-9[2] |
| Molecular Formula | C₈H₁₅NO[2] |
| Molecular Weight | 141.21 g/mol |
| Canonical SMILES | CN1CCC(CC1)CC=O[2] |
| InChI Key | RLBGFQHGJXQUKY-UHFFFAOYSA-N |
| Synonyms | (1-Methyl-piperidin-4-yl)-acetaldehyde, 1-Methyl-4-piperidineacetaldehyde, 2-(1-Methyl-4-piperidinyl)acetaldehyde[1][2] |
Computed Physicochemical Properties
| Property | Value (Computed) |
| XLogP3 | 0.4[2] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 2[2] |
| Exact Mass | 141.115364102 Da[2] |
| Topological Polar Surface Area | 20.3 Ų[2] |
| Heavy Atom Count | 10[2] |
| Complexity | 106[2] |
Reactivity and Stability
The reactivity of this compound is primarily dictated by the aldehyde functional group and the tertiary amine within the piperidine ring.
-
Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic attack and can participate in a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines or enamines with primary or secondary amines, respectively.[3][4] It can also undergo condensation reactions.
-
N-Methylpiperidine Moiety: The tertiary amine of the piperidine ring imparts basic properties to the molecule.[5] The N-methylpiperidine structure is generally stable; however, like other amines, it can be susceptible to oxidation under harsh conditions.[5] The equatorial conformation of the N-methyl group is significantly more stable than the axial conformation.[6]
Biological Activity and Signaling Pathways
This compound serves as a key intermediate in the synthesis of agonists for the serotonin 5-HT1D and 5-HT1F receptors.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly found in the central nervous system.[7][8] Their activation is implicated in the modulation of neurotransmitter release and has been a target for the treatment of migraines and other neurological conditions.[7]
The signaling pathway for 5-HT1D and 5-HT1F receptors typically involves coupling to inhibitory G-proteins of the Gαi/o family.[9] Upon agonist binding, the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10]
Experimental Protocols
Due to the lack of specific published experimental data for this compound, the following sections provide representative protocols for its synthesis and characterization based on standard organic chemistry techniques and procedures for analogous compounds.
Representative Synthesis
A common route to synthesize aldehydes is through the oxidation of primary alcohols. Therefore, a plausible synthesis for this compound would involve the oxidation of 2-(1-methylpiperidin-4-yl)ethanol.
Workflow for the Synthesis of this compound
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1-methylpiperidin-4-yl)ethanol in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Oxidation: Cool the solution to the appropriate temperature (e.g., -78 °C for Swern oxidation). Slowly add the oxidizing agent (e.g., activated DMSO and oxalyl chloride for Swern oxidation, or Dess-Martin periodinane).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a suitable reagent (e.g., triethylamine for Swern oxidation, or a saturated solution of sodium thiosulfate for Dess-Martin oxidation).
-
Workup: Allow the reaction mixture to warm to room temperature. Add water and separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization Methods
While specific spectra for this compound are not available, the following are the standard techniques that would be used for its characterization, along with the expected observations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the N-methyl group, multiplets for the piperidine ring protons, a doublet for the methylene protons adjacent to the aldehyde, and a triplet for the aldehyde proton.
-
¹³C NMR: Expected signals would include a peak for the carbonyl carbon of the aldehyde, peaks for the carbons of the piperidine ring, and a peak for the N-methyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
A strong characteristic absorption band for the C=O stretch of the aldehyde would be expected around 1720-1740 cm⁻¹.
-
C-H stretching frequencies for the alkyl groups would be observed around 2850-3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (141.21 g/mol ).
-
Fragmentation patterns would likely involve the loss of the aldehyde group and fragmentation of the piperidine ring.
-
Safety and Handling
This compound is classified as acutely toxic if swallowed.[2]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[2] |
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place.[11]
Conclusion
This compound is a valuable chemical intermediate, particularly in the synthesis of neurologically active compounds targeting the serotonin system. While comprehensive experimental data on its physicochemical properties are scarce, this guide provides a detailed overview based on available computed data and the established chemistry of its constituent functional groups. The provided representative experimental protocols and expected characterization data serve as a practical resource for researchers working with this compound. As with any chemical, appropriate safety measures should be strictly followed during its handling and use.
References
- 1. (1-Methyl-piperidin-4-yl)-acetaldehyde | 10333-64-9 [chemicalbook.com]
- 2. This compound | C8H15NO | CID 21666286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 5. biosynce.com [biosynce.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 8. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 9. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 10333-64-9 this compound AKSci 0804AA [aksci.com]
Technical Whitepaper: (1-Methylpiperidin-4-YL)acetaldehyde (CAS 10333-64-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of (1-Methylpiperidin-4-YL)acetaldehyde, CAS number 10333-64-9. It is a key intermediate in the synthesis of potent and selective 5-HT1D receptor agonists, which have applications as antipsychotics, and more recently, in the development of 5-HT1F receptor agonists for the treatment of migraine.[1] This guide details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its role in medicinal chemistry. While direct biological activity data for this compound is limited, its significance as a building block in pharmaceutical synthesis is well-established.
Chemical and Physical Properties
This compound is a heterocyclic organic compound.[1] Quantitative data for this compound is summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10333-64-9 | PubChem |
| Molecular Formula | C₈H₁₅NO | PubChem[2] |
| Molecular Weight | 141.21 g/mol | PubChem[2] |
| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetaldehyde | PubChem[2] |
| Boiling Point | 202.179 °C at 760 mmHg (Computed) | MOLBASE |
| Density | 0.927 g/cm³ (Computed) | MOLBASE |
| Flash Point | 64.192 °C (Computed) | MOLBASE |
| Refractive Index | 1.449 (Computed) | MOLBASE |
| Vapor Pressure | 0.296 mmHg at 25°C (Computed) | MOLBASE |
| Purity (Typical) | ≥95% | AKSci |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 20.3 Ų | PubChem[2] |
Synthesis
A highly probable and widely applicable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2-(1-methylpiperidin-4-yl)ethanol. The Swern oxidation is a well-established and mild method for this transformation.
Synthesis of Precursor: 2-(1-methylpiperidin-4-yl)ethanol
The precursor alcohol can be synthesized via the reduction of a corresponding carboxylic acid ester, such as ethyl 1-methylpiperidine-4-acetate.
Experimental Protocol: Reduction of Ethyl 1-methylpiperidine-4-acetate
-
Reaction Setup: A solution of ethyl 1-methylpiperidine-4-acetate in a suitable anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The solution is cooled to 0°C in an ice bath. A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise.
-
Reaction Monitoring: The reaction is stirred at room temperature for several hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by a solution of sodium hydroxide.
-
Isolation: The resulting precipitate is removed by filtration, and the organic layer is separated. The aqueous layer is extracted with additional ether. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield 2-(1-methylpiperidin-4-yl)ethanol.
Oxidation to this compound
Experimental Protocol: Swern Oxidation of 2-(1-methylpiperidin-4-yl)ethanol
This protocol is adapted from standard Swern oxidation procedures.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78°C using a dry ice/acetone bath.
-
Activation of DMSO: Anhydrous dimethyl sulfoxide (DMSO) (3 equivalents) dissolved in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78°C. The mixture is stirred for 15 minutes.
-
Addition of Alcohol: A solution of 2-(1-methylpiperidin-4-yl)ethanol (1 equivalent) in anhydrous DCM is added dropwise to the reaction mixture. The stirring is continued for 30-60 minutes at -78°C.
-
Addition of Base: Triethylamine (5 equivalents) is added dropwise to the flask. The reaction mixture is stirred for another 15 minutes at -78°C and then allowed to warm to room temperature.
-
Quenching and Extraction: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Experimental Workflow Diagram
Caption: Synthetic pathway to this compound.
Role in Drug Development
This compound is a crucial building block in the synthesis of selective 5-HT₁F receptor agonists. These agonists are a class of drugs developed for the acute treatment of migraine. The rationale behind their development is to target the neuronal mechanisms of migraine without causing the vasoconstriction associated with earlier triptan medications, which act on 5-HT₁B/₁D receptors.
5-HT₁F Receptor Signaling Pathway
The 5-HT₁F receptor is a G-protein coupled receptor (GPCR). Its activation is primarily linked to the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to modulate neurotransmitter release and inhibit neurogenic inflammation in the trigeminal nervous system, which are key processes in the pathophysiology of migraine.
Signaling Pathway Diagram
Caption: Simplified 5-HT1F receptor signaling pathway.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity, Oral (Category 4), carrying the signal word "Warning".[2] The hazard statement is H302: Harmful if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the development of novel treatments for migraine. While it is not marketed as a final drug product and its intrinsic biological activity is not extensively documented, its role as a key building block is critical. This guide provides essential technical information to support researchers and drug development professionals in their work with this compound. Further research into more direct and efficient synthetic routes and a deeper characterization of its reactivity and potential biological interactions would be beneficial.
References
(1-Methylpiperidin-4-YL)acetaldehyde: A Comprehensive Technical Guide to Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular structure and conformational landscape of (1-Methylpiperidin-4-YL)acetaldehyde, a substituted piperidine derivative of interest in medicinal chemistry. Given the prevalence of the piperidine scaffold in pharmaceuticals, a thorough understanding of its three-dimensional structure is paramount for rational drug design and development. This document synthesizes theoretical principles and data from analogous compounds to predict the conformational behavior of this compound. It details the expected stereoisomers and conformational equilibria, focusing on the chair conformations of the piperidine ring. While specific experimental data for this molecule is not extensively available in public-domain literature, this guide presents established experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling that are critical for such analyses. All quantitative data presented is based on established findings for structurally similar N-methyl-4-substituted piperidines and serves as a predictive framework.
Introduction to the Conformational Analysis of Piperidines
The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] The conformational preferences of the piperidine ring and the spatial orientation of its substituents are critical determinants of a molecule's biological activity and pharmacokinetic properties. Similar to cyclohexane, piperidine predominantly adopts a chair conformation to minimize torsional and angle strain.[1]
The introduction of substituents on the piperidine ring significantly influences its conformational equilibrium. For 4-substituted piperidines, the equilibrium between the two chair conformers, one with the substituent in an axial position and the other in an equatorial position, is of primary interest. The relative stability of these conformers is governed by steric and electronic factors. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring.
The presence of a methyl group on the nitrogen atom (N-methylation) introduces further complexity. In N-methylpiperidine, the methyl group itself has a conformational preference, which can influence the overall ring conformation.[1]
Molecular Structure of this compound
This compound consists of a piperidine ring with a methyl group attached to the nitrogen atom (position 1) and an acetaldehyde group (-CH₂CHO) at position 4.
Chemical and Physical Properties
A summary of the key computed chemical and physical properties for this compound is provided in Table 1.[2]
| Property | Value |
| Molecular Formula | C₈H₁₅NO |
| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetaldehyde |
| Molecular Weight | 141.21 g/mol |
| XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Table 1: Computed Chemical and Physical Properties of this compound.
Structural Representation
The 2D chemical structure and a 3D representation of the most likely chair conformation of this compound are depicted below.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the chair conformation of the piperidine ring and the orientation of the N-methyl and 4-acetaldehyde substituents.
Chair Conformations
The piperidine ring exists in a dynamic equilibrium between two chair conformers. For this compound, this equilibrium involves the interconversion between a conformer with the 4-acetaldehyde group in an equatorial position and one with it in an axial position.
-
Equatorial Conformer: The acetaldehyde group occupies a position in the "equator" of the ring. This conformation is generally favored for bulky substituents as it minimizes steric hindrance, specifically 1,3-diaxial interactions.
-
Axial Conformer: The acetaldehyde group is positioned perpendicular to the plane of the ring. This conformation can lead to steric clashes with the axial hydrogens at positions 2 and 6 of the piperidine ring.
The N-methyl group also has a preference for the equatorial position to minimize its own steric interactions.[1] Therefore, the most stable conformer is predicted to be the one where both the N-methyl and the 4-acetaldehyde groups are in equatorial or pseudo-equatorial orientations.
The following diagram illustrates the equilibrium between the two primary chair conformers.
References
(1-Methylpiperidin-4-YL)acetaldehyde IUPAC name and synonyms
An In-depth Technical Guide to (1-Methylpiperidin-4-YL)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document details its nomenclature, physicochemical properties, and outlines key experimental protocols for its synthesis and analysis.
IUPAC Name and Synonyms
The compound commonly referred to as this compound has a standardized IUPAC name and is known by several synonyms in commercial and scientific literature.
IUPAC Name: 2-(1-methylpiperidin-4-yl)acetaldehyde.
Synonyms: A variety of synonyms are used to identify this compound, including:
-
This compound
-
1-methyl-4-piperidineacetaldehyde
-
2-(1-methyl-4-piperidinyl)acetaldehyde
-
4-Piperidineacetaldehyde, 1-methyl-
-
2-(1-methyl-4-piperidyl)ethanal
-
N-Methyl-4-piperidine acetaldehyde
-
1-methyl-4-(formylmethyl)piperidine
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties for 2-(1-methylpiperidin-4-yl)acetaldehyde is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO | |
| Molecular Weight | 141.21 g/mol | [1] |
| Exact Mass | 141.115364102 Da | |
| Physical Form | Solid | [1] |
| XLogP3-AA | 0.4 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 20.3 Ų | |
| CAS Number | 10333-64-9 | |
| InChI Key | RLBGFQHGJXQUKY-UHFFFAOYSA-N | [1] |
| SMILES | CN1CCC(CC1)CC=O | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2-(1-methylpiperidin-4-yl)acetaldehyde are crucial for its application in research and development.
Synthesis Protocol: Swern Oxidation
A common and effective method for synthesizing aldehydes from primary alcohols is the Swern oxidation.[2][3] This reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (Et₃N).[2] The precursor for this synthesis is 2-(1-methylpiperidin-4-yl)ethanol.
Reaction Scheme:
(Chemical structure of 2-(1-methylpiperidin-4-yl)ethanol) --[1. (COCl)₂, DMSO, CH₂Cl₂ -78 °C; 2. Et₃N]--> (Chemical structure of 2-(1-methylpiperidin-4-yl)acetaldehyde)
Detailed Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C in a dry ice/acetone bath.
-
Activator Addition: A solution of oxalyl chloride (1.2 equivalents) in anhydrous CH₂Cl₂ is added dropwise to a solution of DMSO (2.4 equivalents) in anhydrous CH₂Cl₂, maintaining the temperature at -78 °C. This step should be performed with caution as carbon monoxide and carbon dioxide gases are liberated[4].
-
Alcohol Addition: A solution of 2-(1-methylpiperidin-4-yl)ethanol (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 20 minutes[4].
-
Base Addition: Triethylamine (5.0 equivalents) is added dropwise to the flask. The reaction mixture is stirred for another 10 minutes at -78 °C and then allowed to warm to room temperature[4].
-
Workup and Purification: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel to yield pure 2-(1-methylpiperidin-4-yl)acetaldehyde.
Analytical Protocol: Headspace GC-MS
The identification and quantification of the volatile 2-(1-methylpiperidin-4-yl)acetaldehyde can be reliably achieved using headspace gas chromatography coupled with mass spectrometry (HS-GC-MS). This technique is highly sensitive for volatile analytes in complex matrices[5][6][7][8].
Methodology:
-
Sample Preparation: A known quantity of the sample containing 2-(1-methylpiperidin-4-yl)acetaldehyde is dissolved in a suitable solvent and placed in a headspace vial. An internal standard (e.g., toluene or a deuterated analog) is added for accurate quantification. The vial is sealed tightly with a crimp cap[7].
-
Incubation: The vial is heated in the headspace autosampler oven at a controlled temperature (e.g., 60-80 °C) for a specific duration to allow the volatile aldehyde to partition into the gas phase above the sample[6].
-
GC-MS Analysis:
-
Injection: A sample of the headspace gas is automatically injected into the GC-MS system.
-
Gas Chromatography: The analyte is separated from other volatile components on a suitable capillary column (e.g., DB-WAX). The oven temperature is programmed to ensure good separation.
-
Mass Spectrometry: As the compound elutes from the GC column, it is ionized (typically by electron ionization), and the resulting fragments are detected by the mass spectrometer. The mass spectrum will show a characteristic fragmentation pattern for 2-(1-methylpiperidin-4-yl)acetaldehyde, allowing for its unambiguous identification. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity[6].
-
Structural Confirmation by NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural elucidation of the synthesized compound. The ¹H NMR spectrum is expected to show a characteristic signal for the aldehydic proton (CHO) in the downfield region (typically δ 9-10 ppm). Other signals corresponding to the methyl group on the nitrogen, and the methylene and methine protons of the piperidine ring and the ethyl chain would also be present, with their chemical shifts and coupling patterns confirming the structure.
Nomenclature and Synonym Relationship
The following diagram illustrates the relationship between the common name, the systematic IUPAC name, and a selection of its synonyms.
Caption: Relationship between the common name, IUPAC name, and selected synonyms.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature [mdpi.com]
- 7. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1-Methylpiperidin-4-YL)acetaldehyde and its N-Boc Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methylpiperidin-4-YL)acetaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry, primarily as a synthetic intermediate. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside those of its N-Boc protected analogue, N-Boc-4-piperidineacetaldehyde, for which more experimental data is available. This document includes tabulated physicochemical data, detailed experimental considerations for synthesis and analysis, and diagrams illustrating general workflows and logical relationships relevant to its study.
Introduction
This compound, also known as 1-methyl-4-piperidineacetaldehyde, is a valuable building block in organic synthesis. Its structure, featuring a reactive aldehyde group and a basic piperidine moiety, makes it a versatile precursor for the synthesis of more complex molecules, notably as an intermediate in the preparation of potent and selective 5-HT1D receptor agonists, which have applications as antipsychotics.[1] Due to the limited availability of experimental data for this specific compound, this guide also incorporates data for N-Boc-4-piperidineacetaldehyde, a closely related and more extensively characterized intermediate.
Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is provided below, alongside a comparison with its N-Boc analogue. While experimental data for the target compound is scarce, computed values from reliable sources are included.
Table 1: Physical and Chemical Identifiers
| Property | This compound | N-Boc-4-piperidineacetaldehyde |
| CAS Number | 10333-64-9[2] | 142374-19-4[3] |
| Molecular Formula | C₈H₁₅NO[2] | C₁₂H₂₁NO₃[3] |
| Molecular Weight | 141.21 g/mol [2] | 227.30 g/mol [3] |
| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetaldehyde[2] | tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate[3] |
| Synonyms | 1-Methyl-4-piperidineacetaldehyde[2] | 4-(2-Oxoethyl)piperidine-1-carboxylic acid, tert-butyl ester[3] |
Table 2: Experimental and Computed Physical Properties
| Property | This compound (Computed) | N-Boc-4-piperidineacetaldehyde (Experimental) |
| Physical State | Solid (conflicting reports exist)[4] | Solid[3] |
| Melting Point | Not Available | 38-42 °C[3] |
| Boiling Point | Not Available | >110 °C (Flash Point)[3] |
| Density | Not Available | Not Available |
| Solubility | Not Available | Not Available |
| XLogP3 | 0.4[2] | Not Available |
| Hydrogen Bond Donor Count | 0[2] | 0 |
| Hydrogen Bond Acceptor Count | 2[2] | 4 |
| Rotatable Bond Count | 2[2] | 4 |
Experimental Protocols
General Synthesis Workflow
The synthesis of this compound can be conceptualized as a two-step process starting from commercially available materials. The following diagram illustrates a plausible synthetic pathway.
Caption: A potential synthetic pathway to this compound.
Protocol Considerations:
-
Reduction Step: The reduction of the carboxylic acid to the corresponding alcohol can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). Careful control of the reaction temperature is crucial.
-
Oxidation Step: The subsequent oxidation of the primary alcohol to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a chlorinated solvent like dichloromethane (DCM) are commonly employed. Swern oxidation is another viable alternative.
-
Purification: Purification of the final product would likely involve column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes with a small percentage of triethylamine to prevent the aldehyde from streaking on the acidic silica.
Analytical Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Caption: A standard workflow for the analytical characterization of the target compound.
Detailed Methodologies:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the purity of fractions during chromatography. A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with a small amount of triethylamine. Visualization can be achieved using a potassium permanganate stain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the N-methyl group, multiplets for the piperidine ring protons, a doublet for the methylene protons adjacent to the aldehyde, and a triplet for the aldehyde proton.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (downfield), the carbons of the piperidine ring, the N-methyl carbon, and the methylene carbon.
-
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) would be a suitable technique to determine the molecular weight and fragmentation pattern, confirming the compound's identity. The molecular ion peak [M]⁺ at m/z = 141 would be expected.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.
Chemical Properties and Reactivity
As an aldehyde, this compound is expected to undergo typical aldehyde reactions.
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(1-methylpiperidin-4-yl)acetic acid.
-
Reduction: Can be reduced to the primary alcohol, 2-(1-methylpiperidin-4-yl)ethanol.
-
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new C-N bonds, a key reaction in the synthesis of many pharmaceutical compounds.
-
Stability: Aldehydes can be prone to oxidation and polymerization. It is recommended to store this compound under an inert atmosphere at low temperatures to minimize degradation.
Biological Activity and Signaling Pathways
The primary reported application of this compound is as a key intermediate in the synthesis of selective 5-HT1D receptor agonists.[1] The 5-HT1D receptor is a subtype of the serotonin receptor, which is a G-protein coupled receptor (GPCR). Agonists of this receptor have been investigated for the treatment of various neurological and psychiatric disorders.
The following diagram illustrates the general signaling pathway for a GPCR like the 5-HT1D receptor.
References
- 1. (1-Methyl-piperidin-4-yl)-acetaldehyde | 10333-64-9 [chemicalbook.com]
- 2. This compound | C8H15NO | CID 21666286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Boc-4-piperidineacetaldehyde 97 142374-19-4 [sigmaaldrich.com]
- 4. 2-(1-methyl-4-piperidinyl)acetaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Solubility of (1-Methylpiperidin-4-YL)acetaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (1-Methylpiperidin-4-YL)acetaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its physicochemical properties, predicted solubility based on its chemical structure, and standardized experimental protocols for determining its solubility.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₈H₁₅NO.[1] It is characterized by a piperidine ring N-methylated at position 1 and substituted with an acetaldehyde group at position 4. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, including potent and selective 5-HT₁D agonists used as antipsychotics.[2] Understanding its solubility in organic solvents is crucial for its synthesis, purification, and formulation in drug development processes.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | PubChem[1] |
| Molecular Weight | 141.21 g/mol | PubChem[1] |
| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetaldehyde | PubChem[1] |
| CAS Number | 10333-64-9 | ChemicalBook[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| LogP (calculated) | 0.4 | PubChem[1] |
Predicted Solubility in Organic Solvents
While specific quantitative data is scarce, the solubility of this compound in various organic solvents can be predicted based on the principle of "like dissolves like" and the general solubility of aldehydes. Aldehydes are generally soluble in most common organic solvents.[3][4] The presence of a polar carbonyl group and a tertiary amine within the piperidine ring, along with a nonpolar hydrocarbon backbone, suggests a degree of solubility in a range of solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The polar carbonyl and amine groups can form hydrogen bonds with the hydroxyl group of the solvent. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The dipole-dipole interactions between the polar functional groups of the solute and solvent will promote dissolution. |
| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Moderate to Low | The nonpolar alkyl chain and the piperidine ring will have favorable interactions with nonpolar solvents, but the polar groups will limit high solubility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with both the polar and nonpolar parts of the molecule. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] The following is a detailed protocol that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. The duration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the controlled temperature for a period to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.
-
Visualizations
To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided.
Caption: A flowchart of the shake-flask method for solubility determination.
Caption: Factors influencing the solubility of the target compound.
Conclusion
References
- 1. This compound | C8H15NO | CID 21666286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-Methyl-piperidin-4-yl)-acetaldehyde | 10333-64-9 [chemicalbook.com]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs testifies to its status as a "privileged scaffold." This technical guide explores the discovery and history of piperidine-based compounds, their fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness their potential. Through a detailed examination of key examples, experimental protocols, and visual representations of their impact on biological pathways, this document provides a comprehensive resource for researchers, scientists, and drug development professionals.
The Ascendance of a Privileged Scaffold
The story of piperidine is intrinsically linked to the study of natural products. The compound was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours.[1] Both isolated piperidine from the reaction of piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid.[1] This discovery unveiled a structural motif that would later be identified in numerous other natural alkaloids, including the fire ant toxin solenopsin and the potent analgesic morphine.[1][2]
The true significance of the piperidine moiety, however, emerged with the advent of synthetic organic chemistry and its application to drug discovery. The development of catalytic hydrogenation techniques in the mid-20th century provided a robust and reproducible method for synthesizing piperidine and its derivatives from pyridine precursors.[3] This accessibility paved the way for the systematic exploration of piperidine-containing compounds in drug development programs.[3]
The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles. The basicity of the nitrogen atom allows for strong ionic interactions with biological targets, while the conformational flexibility of the sp³-hybridized carbon atoms enables optimal positioning of substituents for binding.[4] These properties contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
Quantitative Significance of Piperidine in Pharmaceuticals
The piperidine ring is one of the most frequently encountered heterocycles in approved pharmaceuticals.[5][6] An analysis of U.S. FDA-approved drugs reveals the significant representation of nitrogen-containing heterocycles, with piperidine consistently ranking as a top scaffold.
| Heterocyclic Scaffold | Number of Occurrences in EMA Approved NAS (2014-2023) |
| Pyridine | 29 |
| Piperidine | 27 |
| Piperazine | 20 |
| Pyrimidine | 18 |
| Pyrrolidine | 26 |
| Pyrazole | 14 |
| Triazole | 8 |
| Imidazole | 8 |
| Tetrahydropyran | 8 |
This table summarizes the frequency of common 6-membered and 5-membered nitrogen and oxygen-containing heterocycles in New Active Substances (NAS) approved by the European Medicines Agency between 2014 and 2023.[7]
Seminal Piperidine-Based Drugs: A Historical Perspective
The versatility of the piperidine scaffold is showcased in the diverse range of blockbuster drugs that incorporate this motif. The discovery and development of these compounds highlight key moments in the history of pharmacology and drug design.
Methylphenidate (Ritalin)
Discovery: Methylphenidate was first synthesized in 1944 by Leandro Panizzon, a chemist at the Swiss pharmaceutical company Ciba.[8] As was common practice at the time, Panizzon tested the new compound on himself and his wife, Marguerite.[9] While Panizzon felt no significant effects, his wife, nicknamed Rita, reported increased concentration and performance while playing tennis.[9][10] In her honor, the substance was named Ritalin.[9]
Development and Mechanism of Action: Initially patented in 1954, Ritalin was approved for medical use in the United States in 1955 for treating what was then termed "hyperactivity."[10][11] Methylphenidate is a phenethylamine and benzylpiperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor.[12][13] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced alertness, reduced fatigue, and improved attention.[2][12][13]
Risperidone (Risperdal)
Discovery: The development of risperidone at Janssen Pharmaceutica in the 1970s and 1980s was driven by a unique research philosophy.[14][15][16] Scientists at Janssen utilized the LSD model of psychopathology, seeking a compound that could act as a full antagonist to the interoceptive effects of LSD.[14][15] This approach led to the discovery of risperidone, which was approved by the FDA in 1993 for the treatment of schizophrenia.[17]
Development and Mechanism of Action: Risperidone is an atypical antipsychotic that contains both a benzisoxazole and a piperidine functional group.[17] Its therapeutic effects are believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][18][19][20] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[7][18] Simultaneously, the antagonism of 5-HT2A receptors may contribute to the improvement of both positive and negative symptoms and cognitive function.[18][20]
Fentanyl
Discovery: Fentanyl was first synthesized by Paul Janssen in 1960.[21] Its development was a result of systematic modifications to the 4-anilinopiperidine scaffold.[22] The goal was to create a potent opioid analgesic with a rapid onset and short duration of action. Fentanyl was approved for medical use in the United States in 1968.[21]
Development and Mechanism of Action: Fentanyl is a potent synthetic opioid of the piperidine family that is 50 to 100 times more potent than morphine.[21] It exerts its effects as a strong agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding of fentanyl to the MOR, the associated inhibitory G-protein (Gi/o) is activated.[14] This leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate downstream signaling cascades.[16] The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunits promote the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[14] These actions result in hyperpolarization of the neuron, reducing its excitability and leading to analgesia. The MOR signaling is also regulated by β-arrestin2, which is recruited to the receptor upon phosphorylation, leading to receptor desensitization and internalization.[14]
Key Experimental Protocols in Piperidine Synthesis
The synthesis of piperidine and its derivatives is a cornerstone of medicinal chemistry. The following protocols detail two fundamental methods for preparing and modifying the piperidine scaffold.
Catalytic Hydrogenation of Pyridine to Piperidine
This protocol describes a common method for the reduction of pyridine to piperidine using a platinum(IV) oxide catalyst.[3]
Materials:
-
Pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas
-
High-pressure reactor (autoclave)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel for the high-pressure reactor, dissolve the pyridine substrate in glacial acetic acid.
-
Catalyst Addition: Carefully add the PtO₂ catalyst (typically 5 mol%) to the solution.
-
Hydrogenation:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]
-
Begin vigorous stirring and maintain the reaction at room temperature until hydrogen uptake ceases.
-
-
Work-up:
-
Carefully vent the excess hydrogen gas from the reactor.
-
Remove the catalyst by filtration through a pad of Celite.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude piperidine product.
-
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Stork Enamine Alkylation of Cyclohexanone
The Stork enamine alkylation is a powerful method for the α-alkylation of ketones and aldehydes. This protocol details the synthesis of 2-allylcyclohexanone from cyclohexanone via a pyrrolidine enamine intermediate.
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Allyl bromide
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enamine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone and toluene.
-
Add pyrrolidine (1.2 equivalents) and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap until no more water is formed.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
-
Alkylation:
-
Dissolve the crude enamine in a suitable solvent (e.g., anhydrous dioxane or THF).
-
Add allyl bromide (1.0 equivalent) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
-
Hydrolysis:
-
Add a dilute aqueous solution of HCl to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt intermediate.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 2-allylcyclohexanone by column chromatography.
The Future of Piperidine in Drug Discovery
The piperidine scaffold continues to be a fertile ground for the discovery of new therapeutics.[8] Its favorable physicochemical properties and synthetic tractability ensure its continued prominence in drug design. Modern synthetic methodologies, such as C-H activation and photoredox catalysis, are further expanding the chemical space accessible for piperidine-based drug discovery, allowing for the creation of increasingly complex and diverse molecular architectures.[21] As our understanding of disease biology deepens, the strategic incorporation of the piperidine motif will undoubtedly play a crucial role in the development of the next generation of innovative medicines.
References
- 1. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. grokipedia.com [grokipedia.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [ouci.dntb.gov.ua]
- 11. m.youtube.com [m.youtube.com]
- 12. Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chinese scientists show how fentanyl and morphine act on μ opioid receptor | EurekAlert! [eurekalert.org]
- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. experts.arizona.edu [experts.arizona.edu]
- 21. Fentanyl - Wikipedia [en.wikipedia.org]
- 22. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
A Theoretical and Computational Guideline for the Exploration of (1-Methylpiperidin-4-YL)acetaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of theoretical and computational methodologies applicable to the study of (1-Methylpiperidin-4-YL)acetaldehyde and its derivatives. In the absence of extensive direct experimental and theoretical studies on this specific class of compounds, this document outlines established computational workflows and theoretical frameworks widely used in drug discovery and molecular modeling for analogous piperidine-containing molecules. The principles and protocols detailed herein are extrapolated from research on structurally related compounds and are intended to serve as a foundational resource for initiating theoretical investigations into this compound derivatives.
Computational Chemistry Approaches
Theoretical studies of novel molecular entities are critical in modern drug discovery, offering insights into molecular structure, reactivity, and potential biological activity. For this compound derivatives, a multi-faceted computational approach is recommended, integrating quantum chemical calculations, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. These calculations can elucidate geometric parameters, vibrational frequencies, and reactivity descriptors.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| Molecular Formula | C8H15NO | - | [1] |
| Molecular Weight | 141.21 g/mol | - | [1] |
| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetaldehyde | - | [1] |
| SMILES | CN1CCC(CC1)CC=O | - | [1] |
| InChIKey | RLBGFQHGJXQUKY-UHFFFAOYSA-N | - | [1] |
| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.24 | [1] |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.24 | [1] |
| Exact Mass | 141.115364102 Da | PubChem 2.2 | [1] |
| Topological Polar Surface Area | 20.3 Ų | - | [1] |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding potential mechanisms of action and for structure-based drug design. Given that piperidine derivatives are known to interact with a variety of receptors, including acetylcholinesterase (AChE) and sigma receptors, these are logical starting points for docking studies.[2][3][4][5][6]
Table 2: Exemplary Molecular Docking Results for a Hypothetical Derivative
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | Acetylcholinesterase (AChE) | -9.4 | Trp285, Tyr340, Phe294 |
| Derivative B | Sigma-1 Receptor | -8.7 | Tyr103, Glu172 |
| Derivative C | Dopamine D2 Receptor | -7.5 | Asp114, Phe389 |
ADMET Prediction
In silico ADMET studies are essential for evaluating the drug-likeness of candidate molecules. These predictions help to identify potential liabilities early in the drug discovery process.[7][8]
Table 3: Predicted ADMET Properties for a Hypothetical Derivative Series
| Derivative | Lipinski's Rule of 5 | BBB Permeability | hERG Inhibition | Ames Mutagenicity |
| Derivative A | Compliant | High | Low Risk | Negative |
| Derivative B | Compliant | High | Medium Risk | Negative |
| Derivative C | Non-compliant | Low | Low Risk | Positive |
Experimental Protocols: A Theoretical Framework
While this guide focuses on theoretical studies, the design of these studies is often informed by and aims to predict the outcomes of experimental procedures. The following are generalized protocols for computational experiments relevant to this compound derivatives.
Protocol for Quantum Chemical Calculations
-
Structure Optimization:
-
The initial 3D structure of the this compound derivative is generated using molecular building software (e.g., Avogadro, ChemDraw).
-
Geometry optimization is performed using a DFT method, such as B3LYP, with a suitable basis set like 6-311G+(d,p).[9]
-
The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
-
-
Property Calculation:
-
Following optimization, various molecular properties are calculated. These include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and global reactivity descriptors.
-
Protocol for Molecular Docking
-
Target Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the residues.
-
-
Ligand Preparation:
-
The 3D structures of the this compound derivatives are generated and optimized as described in the quantum chemical protocol.
-
Partial charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the target protein.
-
The docking results are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
-
Visualizations
Diagrams are provided to illustrate key computational workflows and potential biological pathways relevant to the study of this compound derivatives.
Caption: A generalized workflow for the computational study of novel compounds.
Caption: A potential mechanism of action via receptor inhibition.
Caption: A typical workflow for Density Functional Theory (DFT) calculations.
References
- 1. This compound | C8H15NO | CID 21666286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico ADMET Studies, Molecular Docking and Molecular Dynamics Simulation of Thiadiazole Derivatives for the Identification of Putative HsaA Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (1-Methylpiperidin-4-YL)acetaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1-Methylpiperidin-4-YL)acetaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines the general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent chemical moieties: the N-methylpiperidine ring and the acetaldehyde side chain.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | Triplet (t) | 1H | Aldehydic proton (-CHO) |
| ~2.8 | Broad Singlet | 2H | Axial protons on C2 and C6 of piperidine ring |
| ~2.2 | Singlet | 3H | Methyl group protons (-NCH₃) |
| ~2.1 | Doublet of Doublets (dd) | 2H | Methylene protons adjacent to aldehyde (-CH₂CHO) |
| ~1.9 | Triplet of Triplets (tt) | 2H | Equatorial protons on C2 and C6 of piperidine ring |
| ~1.6 | Multiplet | 1H | Proton on C4 of piperidine ring |
| ~1.5 | Multiplet | 2H | Axial protons on C3 and C5 of piperidine ring |
| ~1.3 | Multiplet | 2H | Equatorial protons on C3 and C5 of piperidine ring |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~203 | Carbonyl carbon (-CHO) |
| ~56 | Carbons C2 and C6 of piperidine ring |
| ~51 | Methylene carbon adjacent to aldehyde (-CH₂CHO) |
| ~46 | Methyl carbon (-NCH₃) |
| ~35 | Carbon C4 of piperidine ring |
| ~31 | Carbons C3 and C5 of piperidine ring |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2940 | Strong | C-H stretch (aliphatic) |
| ~2860 | Medium | C-H stretch (aliphatic) |
| ~2720 | Medium | C-H stretch (aldehydic) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1450 | Medium | C-H bend (methylene and methyl) |
| ~1375 | Medium | C-H bend (methyl) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 141 | Molecular ion [M]⁺ |
| 140 | [M-H]⁺ |
| 112 | [M-CHO]⁺ |
| 98 | [M-CH₂CHO]⁺ |
| 84 | Piperidine ring fragment |
| 57 | C₄H₉⁺ fragment |
| 42 | C₂H₄N⁺ fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Specific parameters may need to be optimized based on the instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Parameters: Spectral width of ~250 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-10 seconds, and a sufficient number of scans for adequate signal-to-noise (typically several hundred to thousands).
-
Processing: Fourier transform the FID and phase correct the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place the solution in a liquid cell.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
Background: A background spectrum of the salt plates or the solvent should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis:
-
Instrument: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Parameters: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for synthesis and spectroscopic analysis.
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-Methylpiperidin-4-YL)acetaldehyde
Introduction
(1-Methylpiperidin-4-YL)acetaldehyde is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of various pharmaceutical agents. This document provides a detailed protocol for a multi-step synthesis of this compound starting from the commercially available N-Boc-4-piperidinecarboxaldehyde. The described synthetic route involves a one-carbon homologation via a Wittig reaction, followed by deprotection of the N-Boc group, and subsequent N-methylation.
The protocols are designed for researchers and scientists in organic synthesis and drug development, providing step-by-step instructions and expected outcomes.
Overall Synthetic Scheme
The synthesis is proposed to proceed via a three-stage process:
-
Stage 1: Wittig Homologation: Conversion of the starting aldehyde to an intermediate enol ether using (methoxymethyl)triphenylphosphonium ylide, followed by acidic hydrolysis to yield N-Boc-4-piperidineacetaldehyde.
-
Stage 2: N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the piperidineacetaldehyde intermediate.
-
Stage 3: N-Methylation: Introduction of the methyl group onto the piperidine nitrogen via reductive amination.
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key parameters and expected outcomes for each stage of the synthesis. Yields are estimated based on analogous reactions reported in the literature.
| Stage | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1a | Wittig Reaction | (Methoxymethyl)triphenylphosphonium chloride, KOtBu | THF | 0 to RT | 8 - 12 | 85 - 95 |
| 1b | Enol Ether Hydrolysis | 2N Hydrochloric Acid | THF/Water | RT | 2 - 4 | 90 - 98 |
| 2 | N-Boc Deprotection | Trifluoroacetic Acid (TFA) | DCM | 0 to RT | 1 - 4 | 95 - 99 |
| 3 | N-Methylation | Formaldehyde, Sodium triacetoxyborohydride | DCM | RT | 12 - 16 | 80 - 90 |
Detailed Experimental Protocols
Materials and Equipment
-
N-Boc-4-piperidinecarboxaldehyde
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide (KOtBu)
-
Trifluoroacetic acid (TFA)
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Stage 1: Synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
This stage involves a two-step, one-pot procedure: a Wittig reaction to form a vinyl ether, followed by in-situ hydrolysis to the desired acetaldehyde.
Protocol:
-
Ylide Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (methoxymethyl)triphenylphosphonium chloride (1.2 eq). Add anhydrous THF to form a suspension.
-
Cool the suspension to 0°C in an ice bath. Add potassium tert-butoxide (1.2 eq) portion-wise over 15 minutes. The mixture will turn a characteristic deep orange/red color, indicating ylide formation.
-
Stir the mixture at 0°C for 1 hour.[1]
-
Wittig Reaction: Dissolve N-Boc-4-piperidinecarboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 7-12 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting aldehyde.[1]
-
Hydrolysis: Cool the reaction mixture back to 0°C. Quench the reaction by the slow addition of water.
-
Add 2N aqueous HCl solution and stir vigorously at room temperature for 2-4 hours. Monitor the hydrolysis of the enol ether intermediate to the product by TLC.[2]
-
Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate as a colorless oil.
Stage 2: Deprotection of N-Boc Group
This stage removes the Boc protecting group to liberate the secondary amine, which is isolated as its salt.
Protocol:
-
Reaction Setup: Dissolve the product from Stage 1 (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.[3]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by TLC until the starting material is fully consumed.[3]
-
Isolation: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the TFA salt of 2-(piperidin-4-yl)acetaldehyde.
-
The crude salt is often of sufficient purity to be used directly in the next step without further purification.
Stage 3: N-Methylation via Reductive Amination
This final stage introduces the methyl group to the piperidine nitrogen to yield the target compound.
Protocol:
-
Reaction Setup: To a round-bottom flask, add the crude 2-(piperidin-4-yl)acetaldehyde TFA salt from Stage 2 (1.0 eq).
-
Dissolve or suspend the salt in Dichloromethane (DCM).
-
Add formaldehyde (37% aqueous solution, 1.5 eq).[4]
-
Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise to the reaction mixture. Note: The reaction may effervesce.[4]
-
Stir the reaction at room temperature for 12-16 hours, or until complete as monitored by LC-MS or TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir until gas evolution ceases. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in DCM, potentially with 1% triethylamine to prevent streaking) to afford the final product, this compound.
References
Application Notes and Protocols for Reductive Amination in the Synthesis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Reductive amination is a robust and versatile method for the synthesis of substituted piperidines, enabling the formation of C-N bonds through the reaction of a piperidone with an amine in the presence of a reducing agent. This application note provides detailed protocols for the synthesis of piperidine derivatives via reductive amination, a comparative analysis of common reducing agents, and visual workflows to guide researchers in this fundamental transformation.
Reaction Mechanism and Workflow
Reductive amination is a two-step process that is often carried out in a single pot. The first step involves the formation of an imine or iminium ion intermediate from the reaction of a ketone (such as a piperidone) with an amine. This is typically followed by the in-situ reduction of the intermediate by a selective hydride-donating reagent to yield the final amine product.
Caption: General workflow for the synthesis of piperidine derivatives via reductive amination.
Comparative Analysis of Reducing Agents
The choice of reducing agent is critical for the success of a reductive amination reaction, influencing selectivity, reactivity, and functional group tolerance. The following tables summarize the performance of common reducing agents in the synthesis of various piperidine derivatives.
Table 1: Reductive Amination of N-Boc-4-piperidone with Various Amines
| Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | NaBH(OAc)₃ | Dichloromethane | RT | 16 | ~95% | [1] |
| 3,4-Dichloroaniline | NaBH(OAc)₃ | Dichloromethane | RT | - | - | [2] |
| Methylamine | NaBH(OAc)₃ | Dichloromethane | 0 to RT | 12-16 | - | [3] |
| Aniline | NaBH₃CN | Methanol | RT | - | - | [1] |
| Aniline | H₂/Pd-C | - | - | - | - | [1] |
Note: "-" indicates data not specified in the cited sources.
Table 2: Reductive Amination of Various Piperidones
| Piperidone Derivative | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Phenethyl-4-piperidone | Aniline | NaBH(OAc)₃ | Toluene | - | - | 73% | [4] |
| 1-Benzyl-4-piperidone | Aniline | NaBH₃CN | Methanol | 0 to RT | 24 | - | |
| N-Benzyl-3-methyl-4-piperidone | Aniline | LiAlH₄ | THF | - | - | - | [5] |
Note: "-" indicates data not specified in the cited sources.
Caption: Simplified mechanism of reductive amination of a piperidone.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate using Sodium Triacetoxyborohydride
This protocol details the reductive amination of N-Boc-4-piperidone with aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[1]
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane, add aniline (1.1 eq) and acetic acid (1.0 eq).
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 2M NaOH solution and stir for 1 hour.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography if necessary.
Protocol 2: Synthesis of 4-Amino-1-benzylpiperidine Derivatives using Sodium Cyanoborohydride
This protocol describes the reductive amination of 1-benzyl-4-piperidone with an amine using sodium cyanoborohydride (NaBH₃CN).
Materials:
-
1-Benzyl-4-piperidone
-
Amine (e.g., Aniline)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) and the desired amine (1.1 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Catalytic Hydrogenation for Piperidine Synthesis
Catalytic hydrogenation offers a greener alternative to hydride-based reductions. This protocol outlines a general procedure for the hydrogenation of a piperidone in the presence of an amine.
Materials:
-
Piperidone derivative
-
Amine
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
Hydrogen gas source
-
High-pressure reactor (e.g., Parr shaker)
Procedure:
-
In a high-pressure reactor vessel, combine the piperidone (1.0 eq), amine (1.1 eq), and the catalyst (5-10 mol%).
-
Add the chosen solvent to dissolve the reactants.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) for the required time (typically 12-24 hours), monitoring the uptake of hydrogen.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Caption: Decision guide for selecting a reductive amination protocol.
Conclusion
Reductive amination is a highly effective and versatile strategy for the synthesis of a diverse range of piperidine derivatives. The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired outcomes. Sodium triacetoxyborohydride is often the preferred reagent for its mildness, selectivity, and lower toxicity. Sodium cyanoborohydride remains a powerful option, though caution is required due to its toxicity. For large-scale and environmentally friendly syntheses, catalytic hydrogenation is an excellent choice. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement reductive amination in their synthesis of novel piperidine-containing molecules.
References
- 1. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 5. Piperidine synthesis [organic-chemistry.org]
Application Notes and Protocols for (1-Methylpiperidin-4-YL)acetaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylpiperidin-4-YL)acetaldehyde is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure incorporates a reactive aldehyde group, amenable to a wide array of chemical transformations, and a basic 1-methylpiperidine moiety, a common pharmacophore in numerous centrally acting and peripherally active drugs. The piperidine ring can influence physicochemical properties such as solubility and lipophilicity, and can engage in crucial interactions with biological targets. These application notes provide an overview of the synthesis of this valuable intermediate and detail its application in the construction of biologically active molecules, supported by experimental protocols and data.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of the corresponding primary alcohol, (1-methylpiperidin-4-yl)methanol. This precursor can be synthesized from commercially available starting materials.
Protocol 1: Synthesis of (1-Methylpiperidin-4-yl)methanol
This procedure outlines the reduction of a piperidine-4-carboxylate ester to the corresponding alcohol.
Materials:
-
Ethyl 1-methylpiperidine-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 1-methylpiperidine-4-carboxylate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding water dropwise at 0 °C.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (1-methylpiperidin-4-yl)methanol as an oil, which can be purified by distillation if necessary.
Protocol 2: Oxidation to this compound via Swern Oxidation
The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes.
Materials:
-
(1-Methylpiperidin-4-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Syringes
-
Magnetic stirrer
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM via syringe. Stir the mixture for 15 minutes.
-
Add a solution of (1-methylpiperidin-4-yl)methanol (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (5 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. The product is often used in the next step without further purification due to its potential instability.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system. Its aldehyde functionality allows for the construction of diverse molecular scaffolds through several key chemical reactions.
Reductive Amination for the Synthesis of Novel Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction of this compound with primary or secondary amines, in the presence of a reducing agent, yields substituted ethylamine derivatives. This strategy is widely used to introduce the 1-methylpiperidine moiety into larger molecules.
The 1-methylpiperidine core is present in various antifungal agents. Reductive amination can be employed to synthesize novel 4-aminopiperidine derivatives with potential antifungal activity.
Table 1: Reductive Amination Products and Antifungal Activity
| Compound ID | Amine Reactant | Reducing Agent | Resulting Structure | Biological Target | Activity (MIC, µg/mL) |
|---|---|---|---|---|---|
| Hypothetical-1 | Aniline | Sodium triacetoxyborohydride | N-(2-(1-methylpiperidin-4-yl)ethyl)aniline | Ergosterol Biosynthesis | Data not available |
| Hypothetical-2 | Benzylamine | Sodium cyanoborohydride | N-benzyl-2-(1-methylpiperidin-4-yl)ethan-1-amine | Fungal cell membrane | Data not available |
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the amine (1 equivalent) in DCE or DCM, add this compound (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Notes: The Utility of (1-Methylpiperidin-4-YL)acetaldehyde in the Synthesis of Selective Serotonin Receptor Agonists
Introduction
(1-Methylpiperidin-4-YL)acetaldehyde is a versatile bifunctional chemical intermediate of significant interest in pharmaceutical development. Its structure, incorporating a reactive aldehyde group and a 1-methylpiperidine moiety, makes it a valuable building block for introducing the (1-methylpiperidin-4-yl)methyl group into target molecules. This piperidine ring system is a common feature in centrally active therapeutic agents. The aldehyde functionality allows for a range of chemical transformations, including reductive amination and olefination reactions, providing a straightforward route to diverse molecular scaffolds.
Application in 5-HT1D/1F Receptor Agonist Synthesis
A primary application of this compound is in the synthesis of selective agonists for the serotonin 5-HT1D and 5-HT1F receptors. These receptors are key targets in the acute treatment of migraine. Agonists of these receptors, such as Lasmiditan and other similar compounds, are believed to exert their therapeutic effect by inhibiting the release of pro-inflammatory neuropeptides in the trigeminal nervous system.
The (1-methylpiperidin-4-yl)methylidene moiety, readily accessible from this compound via olefination reactions like the Wittig reaction, is a critical pharmacophore in a number of potent 5-HT1F receptor agonists.[1] The synthesis of such compounds is of high interest for developing novel anti-migraine therapies, particularly those with a reduced side-effect profile compared to older drug classes.[1]
Key Synthetic Transformations
-
Wittig Reaction: This reaction is a powerful method for converting aldehydes into alkenes.[2][3][4][5][6] this compound can be reacted with a suitable phosphonium ylide to form a double bond, creating the ethylidene linker present in many 5-HT1D/1F agonists. This approach offers excellent control over the position of the newly formed double bond.
-
Reductive Amination: The aldehyde group can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[7][8][9][10][11] This pathway is highly efficient for elongating a molecule and introducing an additional nitrogen atom, which can be a key interaction point with the biological target.
Experimental Protocols
Protocol 1: Synthesis of a Pyridinylmethylenepiperidine Precursor via Wittig Reaction
This protocol describes a representative procedure for the synthesis of a key intermediate for a 5-HT1F receptor agonist, starting from this compound.
Reaction Scheme:
This compound + (6-Aminopyridin-2-yl)methyl)triphenylphosphonium bromide → 2-((1-methylpiperidin-4-ylidene)methyl)-6-aminopyridine + Triphenylphosphine oxide
Materials:
-
(6-Aminopyridin-2-yl)methyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add (6-Aminopyridin-2-yl)methyl)triphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C. The solution should turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-((1-methylpiperidin-4-ylidene)methyl)-6-aminopyridine.
Data Presentation
Table 1: Representative Data for the Wittig Reaction Protocol
| Parameter | Value |
| Starting Material | This compound |
| Molar Ratio (Aldehyde:Ylide) | 1 : 1.2 |
| Reaction Solvent | Tetrahydrofuran (THF) |
| Base | Potassium tert-butoxide |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 14 hours |
| Yield | 78% |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Synthetic workflow for a 5-HT1F agonist.
Caption: Signaling pathway of 5-HT1D/1F receptor agonists.
References
- 1. Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 9. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC methods for analyzing (1-Methylpiperidin-4-YL)acetaldehyde purity
An Application Note and Protocol for the Purity Analysis of (1-Methylpiperidin-4-YL)acetaldehyde using High-Performance Liquid Chromatography (HPLC).
Application Note
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal method for assessing the purity of this compound.[2] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound purity. The method is suitable for quality control and in-process monitoring during drug development and manufacturing.
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity.[3] A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase.[3][4] Polar compounds, like this compound, will have a lower affinity for the stationary phase and will elute earlier, while non-polar impurities will be retained longer.[2] The addition of an acid, such as formic acid, to the mobile phase helps to improve the peak shape of basic compounds like piperidine derivatives by minimizing tailing.[4] Detection is achieved using an ultraviolet (UV) detector. For enhanced sensitivity, especially for trace-level impurities, derivatization of the aldehyde group with 2,4-dinitrophenylhydrazine (DNPH) can be employed.[5][6]
Methodology
A detailed experimental protocol is provided below. The method utilizes a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic modifier.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Retention Time | ~ 5.2 min |
Table 2: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability (RSD of 6 injections) | ≤ 2.0% |
Table 3: Purity Analysis Results (Example)
| Peak | Retention Time (min) | Area (%) |
| Impurity 1 | 3.8 | 0.15 |
| This compound | 5.2 | 99.75 |
| Impurity 2 | 7.1 | 0.10 |
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly and degas.
2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the diluent.
3. Sample Solution Preparation
-
Accurately weigh 10 mg of the this compound sample and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. HPLC System Setup and Operation
-
Set up the HPLC system with the C18 column and the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detector wavelength to 210 nm.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the working standard solution six times to check for system suitability.
-
Inject the sample solution.
-
After the run, wash the column with a high percentage of organic phase before storing it in an appropriate solvent.
5. Data Analysis
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Visualizations
Caption: HPLC analysis workflow for purity determination.
Caption: Logical relationship of the analytical method components.
References
- 1. (1-Methyl-piperidin-4-yl)-acetaldehyde | 10333-64-9 [chemicalbook.com]
- 2. Reverse Phase HPLC: Benefits, Applications & Techniques [phenomenex.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (1-Methylpiperidin-4-YL)acetaldehyde in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of (1-Methylpiperidin-4-YL)acetaldehyde, a key building block in the development of novel therapeutics. The protocols outlined below are designed for scalability and reproducibility, addressing the needs of process chemistry and drug discovery laboratories.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. The piperidine moiety is a common scaffold in many approved drugs, particularly those targeting the central nervous system (CNS). This acetaldehyde derivative serves as a versatile precursor for the introduction of the 1-methylpiperidin-4-yl-ethyl group into a target molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
While direct, large-scale synthesis protocols for this compound are not extensively documented in publicly available literature, a robust and scalable two-step synthetic route has been developed. This process begins with the commercially available 4-pyridineethanol and proceeds through the key intermediate 2-(1-methylpiperidin-4-yl)ethanol.
Synthetic Strategy Overview
The overall synthetic pathway involves two main transformations:
-
Reductive N-Methylation of 4-Pyridineethanol: The pyridine ring of 4-pyridineethanol is first catalytically hydrogenated to a piperidine ring, followed by N-methylation to yield 2-(1-methylpiperidin-4-yl)ethanol.
-
Oxidation of 2-(1-methylpiperidin-4-yl)ethanol: The primary alcohol is then selectively oxidized to the desired aldehyde, this compound.
This approach utilizes readily available starting materials and employs well-established, scalable chemical transformations, making it suitable for large-scale production.
Application Note and Protocol for the Chromatographic Purification of (1-Methylpiperidin-4-YL)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylpiperidin-4-YL)acetaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, including potent and selective 5-HTID agonists used as antipsychotics.[1] The purity of this aldehyde is critical for the successful synthesis of downstream targets and for ensuring the safety and efficacy of the final drug product. This document provides a detailed protocol for the purification of this compound using flash column chromatography.
Aldehydes can be challenging to purify by silica gel chromatography due to their potential for oxidation to carboxylic acids or decomposition on the acidic silica surface.[2][3] Furthermore, the presence of the basic piperidine moiety in the target molecule can lead to strong interactions with the acidic silica gel, resulting in peak tailing and poor separation.[4] This protocol addresses these challenges by employing a deactivated silica gel and an optimized solvent system to achieve high purity of the target compound.
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine (Et3N)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (MeOH, HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate stain
-
Standard laboratory glassware
-
Flash chromatography system or glass column
Equipment
-
Rotary evaporator
-
Fume hood
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
Experimental Protocol
This protocol is divided into two main stages: Thin Layer Chromatography (TLC) for solvent system optimization and Flash Column Chromatography for purification.
Stage 1: TLC Analysis for Solvent System Optimization
The first step is to determine the optimal mobile phase for separation using TLC. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.3 and is well-separated from impurities.[5]
-
Prepare a Deactivated TLC Plate (Optional but Recommended): To mimic the conditions of the deactivated column, a TLC plate can be briefly dipped in a solution of 1% triethylamine in a volatile solvent like hexane or ethyl acetate and then allowed to dry completely in a fume hood.
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution onto the baseline of the TLC plate.
-
Development: Develop the TLC plate in a chamber containing a pre-equilibrated solvent system. Start with a non-polar system and gradually increase the polarity. Suggested starting solvent systems include mixtures of hexane and ethyl acetate.[2][3]
-
Visualization: After development, dry the TLC plate and visualize the spots under a UV lamp. Then, stain the plate with potassium permanganate to visualize all organic compounds.
-
Rf Calculation: Calculate the Rf value for the target compound and any impurities. Adjust the solvent system polarity until the target compound has an Rf of ~0.3.
Stage 2: Flash Column Chromatography Purification
Based on the optimized solvent system from the TLC analysis, proceed with the flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from the TLC analysis. For every 1 gram of crude material, use approximately 40-100 grams of silica gel.[6]
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.[7] Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent.[7] Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC results. The presence of the basic piperidine may cause streaking, which can be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent.[3][4]
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes the key parameters for the purification of this compound by flash column chromatography.
| Parameter | Value |
| Chromatography Mode | Normal Phase Flash Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | Dependent on scale; ~5 cm diameter for gram scale |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate with 0.5% Triethylamine |
| Initial Eluent | 95:5 (Hexane:EtOAc) + 0.5% Et3N |
| Final Eluent | 70:30 (Hexane:EtOAc) + 0.5% Et3N |
| Flow Rate | ~5 cm/min linear velocity[8] |
| Detection | TLC with UV (254 nm) and Potassium Permanganate Stain |
| Expected Rf of Pure Compound | ~0.3 in 80:20 (Hexane:EtOAc) + 0.5% Et3N |
| Expected Yield | >85% (dependent on crude purity) |
| Expected Purity | >98% (by NMR or GC-MS) |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Compound stuck on the column: If the compound does not elute, the mobile phase is likely not polar enough. Gradually increase the concentration of the more polar solvent (e.g., ethyl acetate or add a small percentage of methanol). The basicity of the piperidine can also cause strong adhesion to the acidic silica.[4] Ensure triethylamine is present in the eluent.
-
Poor separation (streaking on TLC): This can be due to the basic nature of the piperidine interacting with the acidic silica. Adding triethylamine to the mobile phase should resolve this.[3][4] Overloading the column with the sample can also lead to poor separation.
-
Decomposition of the aldehyde: Aldehydes can be sensitive to air oxidation.[2] It is advisable to perform the chromatography relatively quickly and to avoid prolonged exposure of the purified compound to air.
Alternative Purification Method
For aldehydes that are particularly sensitive or difficult to separate from impurities by column chromatography, a bisulfite workup can be an effective alternative.[9][10] This method involves the formation of a water-soluble bisulfite adduct with the aldehyde, which can be separated from non-aldehyde impurities by liquid-liquid extraction. The aldehyde can then be regenerated by basification of the aqueous layer.[9][10]
Conclusion
The protocol described provides a robust method for the purification of this compound by flash column chromatography. The key to successful purification is the deactivation of the silica gel with triethylamine to prevent product loss and peak tailing, along with careful optimization of the mobile phase using TLC. This method should yield a highly pure product suitable for use in subsequent synthetic steps in drug discovery and development.
References
- 1. (1-Methyl-piperidin-4-yl)-acetaldehyde | 10333-64-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. krishgenbiosystems.com [krishgenbiosystems.com]
- 7. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
- 8. biotage.com [biotage.com]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. Workup [chem.rochester.edu]
Application Notes & Protocols: Analytical Techniques for the Characterization of Piperidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperidine, a saturated heterocyclic amine, is a fundamental structural motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Its conformational flexibility and basicity are key to its biological activity. Accurate and comprehensive characterization of piperidine-containing compounds is therefore critical in drug discovery and development for confirming identity, determining purity, and understanding structure-activity relationships. This document provides detailed application notes and protocols for the key analytical techniques employed in the characterization of these important molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including piperidine derivatives. It provides detailed information about the carbon-hydrogen framework, stereochemistry, and conformational dynamics.
Application Note: ¹H and ¹³C NMR are fundamental for confirming the core structure of piperidine compounds. The chemical shifts of the protons and carbons on the piperidine ring are indicative of the substituent's nature and position. For instance, the axial and equatorial protons on the same carbon atom are diastereotopic and will typically exhibit different chemical shifts, a key feature for conformational analysis. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially in complex substituted piperidines. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry and preferred conformation of substituents on the ring.
Experimental Protocol: 1D and 2D NMR Analysis of a Substituted Piperidine
Objective: To confirm the chemical structure and determine the relative stereochemistry of a novel substituted piperidine compound.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆)
-
Substituted piperidine sample (5-10 mg)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the piperidine compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D COSY Acquisition:
-
Set up a standard COSY experiment to identify proton-proton spin-spin couplings.
-
-
2D HSQC Acquisition:
-
Run an HSQC experiment to correlate directly attached proton and carbon atoms.
-
-
2D HMBC Acquisition:
-
Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
-
-
2D NOESY/ROESY Acquisition:
-
For stereochemical analysis, acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. A mixing time of 300-800 ms is typical for NOESY.
-
-
Data Processing and Analysis: Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign all ¹H and ¹³C chemical shifts using the combination of 1D and 2D data, and analyze NOESY/ROESY cross-peaks to deduce the stereochemistry and conformation.
Quantitative Data Summary:
| Technique | Parameter | Typical Data for a 4-Arylpiperidine | Information Obtained |
| ¹H NMR | Chemical Shift (δ) in ppm | Axial H: ~1.5-1.9; Equatorial H: ~1.9-2.2 | Electronic environment of protons, ring conformation |
| Coupling Constant (J) in Hz | ³J(Hax,Hax) ~10-13; ³J(Hax,Heq) ~2-5 | Dihedral angles, stereochemistry | |
| ¹³C NMR | Chemical Shift (δ) in ppm | C2/C6: ~45-55; C3/C5: ~25-35; C4: ~40-50 | Carbon skeleton, presence of functional groups |
| NOESY/ROESY | Cross-peak Intensity | Strong NOE between axial protons | Through-space proximity of atoms, relative stereochemistry |
Experimental Workflow for NMR Analysis
Caption: Workflow for structural elucidation of piperidine compounds using NMR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of piperidine compounds and for gaining structural information through fragmentation analysis.
Application Note: High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion. This is crucial for confirming the molecular formula of a newly synthesized piperidine derivative. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure, providing valuable information about the nature and location of substituents on the piperidine ring. Common fragmentation pathways for piperidines involve ring-opening and cleavage adjacent to the nitrogen atom.
Experimental Protocol: HRMS and MS/MS Analysis of a Piperidine Derivative
Objective: To determine the exact mass and obtain structural information for a piperidine derivative using LC-MS/MS.
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with ESI source and a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap)
-
C18 HPLC column
-
Solvents: Acetonitrile (ACN) and Water (H₂O), both with 0.1% formic acid
-
Piperidine compound sample (~1 mg/mL stock solution in methanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the piperidine compound (e.g., 1-10 µg/mL) in the initial mobile phase composition.
-
LC Method:
-
Set up a suitable gradient elution method. For example, start with 5% ACN in water (both with 0.1% formic acid) and ramp up to 95% ACN over 10-15 minutes.
-
Column temperature: 40 °C.
-
Flow rate: 0.3-0.5 mL/min.
-
-
MS Method (Positive Ion Mode):
-
Full Scan (MS1): Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000) to detect the protonated molecule [M+H]⁺.
-
Data-Dependent MS/MS (MS2): Set up a data-dependent acquisition method to trigger fragmentation of the most intense ions from the full scan.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and use it to calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway consistent with the proposed structure.
-
Quantitative Data Summary:
| Technique | Parameter | Example Data for N-Benzylpiperidine | Information Obtained |
| HRMS (ESI+) | Measured m/z of [M+H]⁺ | 176.1434 | High-accuracy mass for molecular formula determination |
| Calculated m/z for C₁₂H₁₈N⁺ ([M+H]⁺) | 176.1439 | Confirmation of elemental composition | |
| Mass Error (ppm) | -2.8 | Confidence in formula assignment | |
| MS/MS | m/z of Fragment Ions | 91.0542 (tropylium ion), 84.0808 (piperidine ring fragment) | Structural fragments, substituent identification |
Logical Relationship in MS/MS Fragmentation
Caption: Logical flow of information in MS/MS analysis of piperidines.
Chromatographic Techniques
Chromatography is essential for the separation, purification, and purity assessment of piperidine compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.
Application Note: Reverse-phase HPLC (RP-HPLC) with a C18 column is the workhorse for analyzing the purity of piperidine derivatives. Due to their basic nature, it is often necessary to add an acid modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase to ensure good peak shape by protonating the piperidine nitrogen. A UV detector is commonly used for detection, provided the molecule contains a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be employed. Chiral HPLC is critical for separating enantiomers of chiral piperidine compounds, which is a common requirement in pharmaceutical development. Gas chromatography is suitable for volatile and thermally stable piperidine derivatives.
Experimental Protocol: Purity Analysis by RP-HPLC
Objective: To determine the purity of a synthesized piperidine compound.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Piperidine compound sample (~1 mg/mL in a suitable solvent)
Procedure:
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL and filter it through a 0.45 µm syringe filter.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm if an aromatic ring is present).
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Quantitative Data Summary:
| Technique | Parameter | Example Value | Information Obtained |
| RP-HPLC | Retention Time (t_R) | 8.5 min | Compound identity (under specific conditions) |
| Peak Area (%) | 99.2% | Purity of the compound | |
| Chiral HPLC | Retention Times (t_R1, t_R2) | 6.2 min, 7.8 min | Separation of enantiomers |
| Enantiomeric Excess (ee) | 98% ee | Enantiomeric purity |
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure of a piperidine compound, including absolute stereochemistry and solid-state conformation, single-crystal X-ray diffraction is the gold standard.
Application Note: This technique requires a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map, from which the positions of all atoms in the molecule can be determined. This provides precise bond lengths, bond angles, and torsional angles. For chiral piperidine compounds, X-ray crystallography can be used to determine the absolute configuration, often through the use of the Flack parameter when heavy atoms are present.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the solid-state structure and absolute stereochemistry of a piperidine compound.
Materials:
-
Single crystal of the piperidine compound
-
X-ray diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα)
-
Cryoprotectant (if data is collected at low temperature)
Procedure:
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on the goniometer head of the diffractometer.
-
Data Collection:
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, angles, conformation of the piperidine ring, and intermolecular interactions in the crystal lattice. Determine the absolute configuration if applicable.
Quantitative Data Summary:
| Parameter | Example Value for a Piperidinium Salt | Information Obtained |
| Crystal System | Monoclinic | Crystal lattice symmetry |
| Space Group | P2₁/c | Arrangement of molecules in the unit cell |
| Unit Cell Dimensions | a=10.2 Å, b=8.5 Å, c=12.1 Å, β=95.2° | Size and shape of the unit cell |
| Bond Length (C-N) | 1.48 Å | Precise intramolecular distances |
| Bond Angle (C-N-C) | 112.5° | Geometry of the molecule |
| Flack Parameter | 0.02(4) | Confirmation of absolute stereochemistry (if chiral) |
Application Notes and Protocols for Reactions Involving (1-Methylpiperidin-4-YL)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key chemical transformations involving (1-Methylpiperidin-4-YL)acetaldehyde. This versatile intermediate is of significant interest in medicinal chemistry, particularly as a building block for the synthesis of novel therapeutics, including agonists for serotonin receptors.
Overview of this compound
This compound, with the CAS number 10333-64-9, is a key synthetic intermediate.[1] Its structure features a reactive aldehyde group attached to a 1-methylpiperidine core, making it amenable to a variety of chemical modifications. This allows for the introduction of diverse functionalities, crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. A primary application of this compound is in the preparation of potent and selective 5-HT1D receptor agonists, which have potential as antipsychotic agents.
Chemical Properties:
| Property | Value |
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetaldehyde |
| CAS Number | 10333-64-9 |
Key Synthetic Reactions and Protocols
This compound can undergo several important reactions, including Wittig reactions, reductive aminations, and oxidations. These transformations are fundamental for the synthesis of a wide range of derivatives.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[2][3] This reaction is particularly useful for extending the carbon chain and introducing a double bond, which can be a key structural motif in biologically active molecules.
Protocol: General Procedure for the Wittig Reaction
This protocol describes a general method for the olefination of this compound using a phosphonium ylide (Wittig reagent).
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 equivalent) to the suspension with stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the ylide will form (often indicated by a color change).
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired alkene.
Expected Outcome: This reaction will produce the corresponding alkene derivative. The stereochemistry of the resulting double bond (E or Z) will depend on the nature of the ylide used.[2][3]
Reductive Amination for Amine Synthesis
Reductive amination is a highly efficient method for the formation of C-N bonds, converting an aldehyde into a secondary or tertiary amine.[4][5] This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Protocol: General Procedure for Reductive Amination
This protocol outlines a one-pot procedure for the synthesis of amines from this compound and a primary or secondary amine using a reducing agent.
Materials:
-
This compound
-
A primary or secondary amine (1.0-1.2 equivalents)
-
A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
A suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography or crystallization.
Expected Outcome: This procedure will yield the corresponding secondary or tertiary amine derivative.
Oxidation to a Carboxylic Acid
The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation is useful for preparing derivatives that can be further functionalized, for example, through amide bond formation.
Protocol: General Procedure for Oxidation
This protocol describes the oxidation of this compound to (1-Methylpiperidin-4-YL)acetic acid using a mild oxidizing agent.
Materials:
-
This compound
-
An oxidizing agent (e.g., Pinnick oxidation reagents: sodium chlorite and sodium dihydrogen phosphate in the presence of 2-methyl-2-butene)
-
A suitable solvent system (e.g., t-butanol and water)
-
Sodium sulfite solution
-
Hydrochloric acid (to adjust pH)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of t-butanol and water.
-
Add 2-methyl-2-butene (a chlorine scavenger) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.
-
Oxidation: Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.
-
Reaction: Stir the mixture vigorously for 4-8 hours. Monitor the reaction's completion by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.
-
Isolation: Acidify the aqueous layer to pH 3-4 with hydrochloric acid.
-
Extract the product with an organic solvent like ethyl acetate multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.
Expected Outcome: This protocol will yield (1-Methylpiperidin-4-YL)acetic acid.
Application in the Synthesis of 5-HT Receptor Agonists
Derivatives of this compound are important precursors in the synthesis of 5-HT (serotonin) receptor agonists. For instance, the structurally related compound, 1-methylpiperidine-4-carboxylic acid, is a key component in the synthesis of 5-HT1F receptor agonists used in the treatment of migraines.[6] The aldehyde functionality allows for the construction of complex side chains that are crucial for binding to and activating the receptor.
Data Presentation
Table 1: Summary of Key Reactions and Expected Products
| Starting Material | Reaction Type | Reagents | Product |
| This compound | Wittig Reaction | Ph3P=CH2 | 4-(prop-2-en-1-yl)-1-methylpiperidine |
| This compound | Reductive Amination | Benzylamine, NaBH(OAc)3 | N-benzyl-2-(1-methylpiperidin-4-yl)ethan-1-amine |
| This compound | Oxidation | NaClO2, NaH2PO4 | 2-(1-methylpiperidin-4-yl)acetic acid |
Table 2: Representative Spectroscopic Data for N-Methylpiperidine Derivatives
| Compound | Spectroscopic Data (Expected) |
| This compound | ¹H NMR: Characteristic aldehyde proton signal around 9.7 ppm. Signals for the piperidine ring protons and the N-methyl group. IR: Strong C=O stretching vibration around 1725 cm⁻¹. |
| 4-(prop-2-en-1-yl)-1-methylpiperidine | ¹H NMR: Disappearance of the aldehyde proton signal. Appearance of signals for the vinyl protons between 5.0 and 6.0 ppm. IR: Disappearance of the C=O stretch. Appearance of C=C stretching vibration around 1640 cm⁻¹. |
| N-benzyl-2-(1-methylpiperidin-4-yl)ethan-1-amine | ¹H NMR: Disappearance of the aldehyde proton signal. Appearance of signals for the benzyl group protons. IR: Disappearance of the C=O stretch. Appearance of N-H stretching vibration (for secondary amine). |
| 2-(1-methylpiperidin-4-yl)acetic acid | ¹H NMR: Disappearance of the aldehyde proton signal. Appearance of a broad signal for the carboxylic acid proton (>10 ppm). IR: Disappearance of the aldehyde C=O stretch. Appearance of a broad O-H stretch and a C=O stretch for the carboxylic acid. |
Note: The exact chemical shifts and absorption frequencies will vary depending on the specific derivative and the solvent used for analysis.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Role in 5-HT receptor agonist synthesis and action.
References
- 1. This compound | C8H15NO | CID 21666286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 6. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of (1-Methylpiperidin-4-YL)acetaldehyde for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylpiperidin-4-YL)acetaldehyde is a polar, aliphatic aldehyde containing a piperidine moiety. The inherent volatility, polarity, and potential instability of aldehydes can present challenges for their quantification and biological testing. Derivatization is a crucial chemical modification step that enhances the analytical properties of aldehydes, making them more suitable for various bioassays and analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides detailed application notes and protocols for the derivatization of this compound to facilitate its biological evaluation.
Derivatization Strategies for this compound
The primary goal of derivatizing this compound is to improve its stability, chromatographic retention, and ionization efficiency for sensitive detection. Several reagents are commonly employed for the derivatization of aldehydes, reacting with the carbonyl group to form a more stable and readily detectable product.
Common Derivatization Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with aldehydes to form stable, colored hydrazones that can be analyzed by HPLC-UV or LC-MS.
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Forms oxime derivatives that are highly electron-capturing, making them ideal for sensitive detection by GC with an electron capture detector (ECD) or by mass spectrometry.
-
Dansylhydrazine: Introduces a fluorescent tag, enabling highly sensitive detection by HPLC with fluorescence detection.
-
3-Nitrophenylhydrazine (3-NPH): A reagent that has shown to improve detection and coverage for carbonyl compounds in LC-MS analysis.[1]
-
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): A derivatization agent designed for LC-MS analysis that incorporates an isotopic signature for enhanced screening of unknown aldehydes.
Quantitative Data Summary
The choice of derivatization reagent can significantly impact the sensitivity of the analytical method. The following table summarizes the limits of detection (LODs) achieved for various aldehydes using different derivatization agents. While specific data for this compound is not available, these values for other aldehydes provide a useful comparison.
| Derivatization Reagent | Analyte(s) | Analytical Method | Limit of Detection (LOD) | Reference |
| DNPH | Hexanal, Heptanal | Dispersive liquid–liquid microextraction HPLC-UV | 7.90 nmol L⁻¹, 2.34 nmol L⁻¹ | [2] |
| PFBHA | Hexanal, Heptanal | Headspace solid-phase microextraction GC-MS | 0.006 nM, 0.005 nM | [2] |
| 3-NPH | Malondialdehyde, Acrolein, 4-Hydroxy-2-hexenal, 4-Hydroxy-2-nonenal | LC-MS/MS | 0.1 - 2 fmol (on-column) | [1] |
Experimental Protocols
Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis
This protocol is adapted from a method developed for the quantification of reactive aldehydes in biological tissue.[1]
Materials:
-
This compound
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
Pyridine
-
Methanol
-
Water, LC-MS grade
-
Formic acid
-
Acetonitrile, LC-MS grade
-
Trichloroacetic acid (TCA)
-
Stable-isotope labeled internal standard (optional, for improved quantification)
Procedure:
-
Sample Preparation:
-
For biological samples (e.g., cell lysates, tissue homogenates), precipitate proteins by adding an equal volume of cold 20% trichloroacetic acid.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization Reaction:
-
Prepare a 25 mM solution of 3-NPH in methanol containing 0.5% pyridine.
-
To 100 µL of the sample supernatant, add 100 µL of the 3-NPH solution.
-
Vortex the mixture and incubate at 20°C for 30 minutes.
-
-
LC-MS/MS Analysis:
-
Dilute the derivatized sample with an appropriate volume of the initial mobile phase.
-
Inject an aliquot onto a C18 reversed-phase LC column.
-
Elute the derivatized analyte using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect the derivatized this compound using a tandem mass spectrometer in positive ion mode, monitoring for the specific precursor and product ions.
-
Derivatization Workflow Diagram
References
- 1. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of (1-Methylpiperidin-4-YL)acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of (1-Methylpiperidin-4-YL)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound involve the oxidation of the corresponding primary alcohol, 2-(1-methylpiperidin-4-yl)ethanol. Two widely used and effective oxidation protocols for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2] Both methods are known for their mild reaction conditions and high chemoselectivity, which are crucial for preventing over-oxidation to the carboxylic acid and for tolerating the amine functional group present in the molecule.
Q2: I am observing low yields in my reaction. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure you are using a sufficient excess of the oxidizing agent. For Swern oxidations, 1.5 to 2 equivalents of oxalyl chloride and DMSO are typical. For Dess-Martin oxidations, 1.1 to 1.5 equivalents of DMP are generally used. Another critical factor is the reaction temperature. Swern oxidations must be performed at very low temperatures (typically -78 °C) to prevent side reactions.[3] Allowing the reaction to warm prematurely can lead to the formation of byproducts.[2] Additionally, the purity of your starting material, 2-(1-methylpiperidin-4-yl)ethanol, is important; impurities can interfere with the reaction. Finally, product loss during workup and purification is a significant possibility due to the volatility and potential water solubility of the aldehyde.
Q3: My final product seems to be unstable. How can I minimize degradation?
A3: α-Amino aldehydes are known to be sensitive and can be prone to decomposition and racemization.[4][5] It is advisable to use the crude product immediately in the next synthetic step whenever possible. If storage is necessary, it should be done at low temperatures (e.g., -20 °C or -80 °C) under an inert atmosphere (nitrogen or argon). Purification via column chromatography should be performed quickly, using a well-chosen solvent system and avoiding prolonged exposure to silica gel, which can be acidic and promote degradation.
Q4: Should I protect the piperidine nitrogen before oxidation?
A4: While the tertiary amine in this compound is generally stable under Swern and Dess-Martin oxidation conditions, protection is a strategy to consider if side reactions involving the nitrogen are suspected.[6] However, for most standard procedures, protection is not necessary and adds extra steps to the synthesis (protection and deprotection), which can lower the overall yield.[7] If you observe significant byproduct formation that suggests amine reactivity, using a protecting group like Boc (tert-butyloxycarbonyl) could be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive oxidizing agent (e.g., old or improperly stored DMP).2. Insufficient amount of oxidizing agent.3. Reaction temperature too low for the Dess-Martin oxidation or too high during the addition of reagents in the Swern oxidation. | 1. Use a fresh batch of the oxidizing agent or test its activity on a simple alcohol.2. Increase the equivalents of the oxidizing agent (e.g., use 1.5 eq of DMP or 2.0 eq of oxalyl chloride/DMSO).3. For Dess-Martin, ensure the reaction is run at room temperature. For Swern, maintain the temperature at -78 °C during the addition of all reagents.[8] |
| Formation of Multiple Byproducts | 1. Over-oxidation to the carboxylic acid: This is more likely with stronger oxidizing agents but can occur with Swern or DMP if the reaction is not quenched properly.2. Side reactions involving the amine: Although less common with these methods, the tertiary amine can potentially react under certain conditions.3. Formation of Pummerer rearrangement byproducts (Swern): This can occur if the reaction temperature is not kept sufficiently low. | 1. Quench the reaction promptly once the starting material is consumed (as monitored by TLC or LC-MS). Use a mild workup procedure.2. Consider using a protecting group for the piperidine nitrogen if other solutions fail.3. Strictly maintain the reaction temperature at -78 °C throughout the Swern oxidation procedure. |
| Difficult Purification | 1. Product volatility: The aldehyde may be lost during solvent removal under high vacuum.2. Product solubility in water: The polarity of the amino aldehyde can lead to loss in the aqueous layer during workup.3. Degradation on silica gel: The slightly acidic nature of silica gel can cause the product to decompose during column chromatography. | 1. Use a rotary evaporator with a carefully controlled vacuum and a cold trap. Avoid heating the flask.2. During the workup, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and extract multiple times with a suitable organic solvent (e.g., dichloromethane or a mixture of dichloromethane and isopropanol).3. Neutralize the silica gel with triethylamine (e.g., by adding 1% triethylamine to the eluent) before performing column chromatography. Perform the chromatography quickly. |
| Inconsistent Yields | 1. Variability in reagent quality: The quality of reagents, especially oxalyl chloride and DMP, can vary between batches.2. Atmospheric moisture: Both Swern and Dess-Martin oxidations are sensitive to moisture. | 1. Use high-purity, freshly opened reagents whenever possible.2. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) and use anhydrous solvents. |
Experimental Protocols
Swern Oxidation of 2-(1-methylpiperidin-4-yl)ethanol
Materials:
-
2-(1-methylpiperidin-4-yl)ethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.0 eq) in anhydrous DCM to the cooled oxalyl chloride solution. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 2-(1-methylpiperidin-4-yl)ethanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) to the mixture and stir for an additional 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of DCM and methanol, with 1% triethylamine added to the eluent) to afford this compound.
Dess-Martin Oxidation of 2-(1-methylpiperidin-4-yl)ethanol
Materials:
-
2-(1-methylpiperidin-4-yl)ethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Sodium thiosulfate, saturated aqueous solution
-
Argon or Nitrogen gas
Procedure:
-
Dissolve 2-(1-methylpiperidin-4-yl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of DCM and methanol, with 1% triethylamine added to the eluent) to yield this compound.
Visualizing the Workflow
Experimental Workflow for Aldehyde Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low reaction yields.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
common side reactions in the synthesis of substituted piperidines
Welcome to the technical support center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted piperidines and their associated challenges?
A1: Common routes include the catalytic hydrogenation of pyridines, reductive amination, and various cyclization strategies. A primary challenge with the hydrogenation of pyridines is the high stability of the aromatic ring, which often requires harsh reaction conditions and can be susceptible to catalyst poisoning.[1] Reductive amination can provide good yields but may require significant optimization to avoid side reactions.[1]
Q2: I'm observing the formation of a quaternary ammonium salt as a major byproduct during N-alkylation. What is happening?
A2: This indicates over-alkylation of the piperidine nitrogen.[2] This is a common side reaction when attempting to introduce an alkyl group to the nitrogen atom of the piperidine ring.
Q3: My catalytic hydrogenation of a substituted pyridine is sluggish or incomplete. What are the potential causes?
A3: Several factors can lead to an incomplete reaction. Catalyst poisoning from impurities like sulfur compounds can deactivate the catalyst.[1] The reaction conditions, such as hydrogen pressure and temperature, may be insufficient to overcome the aromaticity of the pyridine ring.[1] Additionally, the precursor purity is crucial for a successful reaction.[1]
Q4: Why am I struggling with poor stereoselectivity in my piperidine synthesis?
A4: Poor stereoselectivity can arise, for example, in aza-Diels-Alder reactions if the reaction proceeds through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition.[1] The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome.[1]
Q5: During the workup, I'm having difficulty separating my piperidine product from a pyridine impurity. Why is this happening?
A5: Piperidine and pyridine can form a constant boiling azeotropic mixture, making separation by simple fractional distillation challenging.[1] This azeotrope consists of about 92% piperidine and 8% pyridine by weight.[1]
Troubleshooting Guides
Issue 1: Over-alkylation and Quaternary Ammonium Salt Formation in N-Alkylation
Symptoms:
-
Presence of a significant amount of a highly polar byproduct in TLC and HPLC.
-
Mass spectrometry data indicates a mass corresponding to the desired product plus the mass of the alkylating agent.
Root Cause: The nucleophilic piperidine nitrogen attacks the alkylating agent twice, leading to the formation of a quaternary ammonium salt.[2]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine relative to the alkyl halide (e.g., 1.1 equivalents of piperidine).[2]
-
Slow Addition: Add the alkyl halide slowly to the reaction mixture using a syringe pump.[2] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid competition with the piperidine.
-
Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce over-alkylation.[1]
Issue 2: Incomplete Reaction in Catalytic Hydrogenation of Pyridines
Symptoms:
-
TLC or GC-MS analysis shows the presence of starting pyridine material or partially reduced intermediates like dihydropyridines.[1]
-
Low yield of the desired piperidine product.
Root Cause:
-
Catalyst Poisoning: Impurities from previous steps (e.g., sulfur compounds) can poison the catalyst.[1]
-
Insufficient Reaction Conditions: The hydrogen pressure or temperature may not be high enough to overcome the aromaticity of the pyridine ring.[1]
-
Poor Catalyst Activity: The catalyst may have reduced activity due to improper storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete hydrogenation.
Solutions:
-
Purify Starting Material: Ensure the starting pyridine is free from impurities that can poison the catalyst.
-
Optimize Reaction Conditions: Increase the hydrogen pressure (e.g., 50-70 bar) and/or reaction temperature (e.g., 60-80 °C).[1]
-
Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C) can sometimes be more effective than palladium catalysts for pyridine reduction.[1]
-
Use Additives: Additives like HCl can sometimes improve the reaction rate.[1]
Data Presentation
Table 1: Common Side Reactions and Mitigation Strategies in Piperidine Synthesis
| Synthetic Method | Common Side Reaction(s) | Mitigation Strategy | Typical Yield Impact |
| Catalytic Hydrogenation | Incomplete reduction, Over-reduction | Optimize catalyst (e.g., PtO₂, Rh/C), increase H₂ pressure and temperature, use anhydrous solvents.[1] | 10-50% reduction |
| N-Alkylation | Over-alkylation (Quaternary salt formation) | Slow addition of alkylating agent, use of excess piperidine (1.1 eq), lower reaction temperature.[2] | 20-60% byproduct |
| Aza-Diels-Alder | Poor Diastereoselectivity | Use of cyclic dienes, careful selection of Lewis acid catalyst.[1] | Variable |
| Radical-Mediated Cyclization | Formation of linear alkene byproduct | Optimize catalyst and reaction conditions to favor cyclization over 1,5-H-transfer.[3] | 5-20% byproduct |
| C-H Functionalization | Regioselectivity issues | Employ a directing group on the piperidine nitrogen.[2][4] | Variable |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid.[1]
-
Catalyst Addition: Add the catalyst (e.g., PtO₂, 1-5 mol%) to the reactor.[1]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[1]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 25-80 °C) for 4-24 hours.[1] Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. The catalyst can be removed by filtration, and the product isolated after solvent removal and further purification.
Protocol 2: Mono-N-Alkylation of Piperidine to Minimize Over-Alkylation
-
Setup: Set up a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Reagents: To the flask, add piperidine (1.1 equivalents) and an anhydrous solvent like acetonitrile to make a 0.1 M solution.[2]
-
Addition of Alkylating Agent: Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.[2] Add the alkyl halide to the stirring piperidine solution at a slow rate (e.g., over 1-2 hours) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting alkyl halide is consumed.
-
Workup: Remove the solvent by rotary evaporation. Dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate to obtain the free base.[2] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.[2]
Signaling Pathways and Logical Relationships
Caption: Reaction pathway for N-alkylation of piperidine.
References
Technical Support Center: Troubleshooting Guide for Reductive Amination of Piperidines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the reductive amination of piperidines. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reductive amination is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the reductive amination of piperidines can stem from several factors, including inefficient iminium ion formation, suboptimal pH, decomposition of the reducing agent, or competing side reactions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Inefficient Iminium Ion Formation: The initial reaction between the piperidine and the carbonyl compound to form the iminium ion is a critical, pH-dependent equilibrium.
-
Suboptimal Choice of Reducing Agent: The choice of reducing agent is critical for selectively reducing the iminium ion without affecting the starting carbonyl compound.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reagent as it is mild, selective for iminium ions, and effective in slightly acidic conditions.[1][2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[1][2] Sodium borohydride (NaBH₄) is less selective and can reduce the starting aldehyde or ketone, leading to byproducts.[1][2]
-
-
Decomposition of Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions.
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting materials.[1] Consider a moderate increase in temperature or an extension of the reaction time.[3]
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize them?
The formation of side products is a common issue in reductive amination. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Reduction of the Carbonyl Starting Material: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol.
-
Cause: Use of a non-selective reducing agent like NaBH₄ in a one-pot reaction.[1]
-
Solution: Employ a reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (STAB).[1][2] Alternatively, perform the reaction in two steps: first, form the imine, and then add the reducing agent.[1]
-
-
Over-alkylation to Form Tertiary Amines: If a primary amine is used as the starting material, the secondary amine product can react further with the carbonyl compound to form a tertiary amine.
-
Cause: The newly formed secondary amine is often more nucleophilic than the starting primary amine.
-
Solution: Use a large excess of the primary amine to statistically favor the formation of the secondary amine.[4]
-
-
Aldol Condensation: Under basic or acidic conditions, the starting aldehyde or ketone can undergo self-condensation.
-
Cause: Inappropriate pH or prolonged reaction times at elevated temperatures.
-
Solution: Maintain optimal pH control (mildly acidic) and monitor the reaction to avoid unnecessarily long reaction times.[1]
-
Data Presentation: Comparison of Common Reducing Agents
The choice of reducing agent significantly impacts the outcome of a reductive amination. The following table summarizes the key characteristics of commonly used reducing agents.
| Reducing Agent | Abbreviation | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and highly selective for iminium ions; effective in one-pot reactions; less toxic than NaBH₃CN.[1][2] | Moisture sensitive.[5] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[5] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions over carbonyls; suitable for one-pot reactions.[2][6] | Highly toxic; generates toxic cyanide gas in acidic conditions.[2][6] | Methanol (MeOH), Ethanol (EtOH).[5] |
| Sodium Borohydride | NaBH₄ | Cost-effective and potent.[2] | Reduces both iminium ions and carbonyl compounds, often requiring a two-step process.[1][2] | Methanol (MeOH), Ethanol (EtOH).[5] |
| Borane-Pyridine Complex | BAP | Less expensive and less toxic alternative to NaCNBH₃. | May reduce some aldehydes to alcohols as a side reaction. | Ethanol (EtOH), Toluene, Dichloromethane (CH₂Cl₂). |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol provides a general guideline for a one-pot reductive amination.
-
Reaction Setup: To a solution of the piperidine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent (e.g., DCE, DCM, or THF) at room temperature, add acetic acid (1.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic, and cooling may be necessary.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).[1]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[7]
Protocol 2: Troubleshooting Low Yield - A Two-Step Approach with Sodium Borohydride
This protocol is useful when the one-pot method with a less selective reducing agent like NaBH₄ results in low yields due to competing reduction of the carbonyl starting material.
-
Imine Formation: Dissolve the piperidine (1.0 eq) and the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol). If necessary, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to drive the equilibrium towards imine formation. Stir at room temperature for 1-4 hours, monitoring the formation of the imine by TLC or NMR.
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in portions.
-
Reaction Monitoring and Work-up: Stir the reaction for an additional 1-3 hours at room temperature, monitoring by TLC. Quench the reaction carefully with water, and then remove the solvent under reduced pressure.
-
Purification: Perform an acid-base extraction to isolate the amine product. Purify further by column chromatography if necessary.[8]
Mandatory Visualizations
Caption: General experimental workflow for a one-pot reductive amination.
Caption: A logical workflow for troubleshooting common issues in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
preventing over-alkylation in N-methylpiperidine synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of N-methylpiperidine, with a focus on preventing over-alkylation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-methylpiperidine?
A1: The two most prevalent and effective methods for the synthesis of N-methylpiperidine are the Eschweiler-Clarke reaction and reductive amination. The Eschweiler-Clarke reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent, and is known for its high selectivity in producing tertiary amines without the formation of quaternary ammonium salts.[1][2][3] Reductive amination involves the reaction of piperidine with formaldehyde to form an imine intermediate, which is then reduced to N-methylpiperidine using a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[4][5]
Q2: What is over-alkylation in the context of N-methylpiperidine synthesis, and why is it a problem?
A2: Over-alkylation is a common side reaction in amine alkylation where the desired N-methylpiperidine (a tertiary amine) reacts further with the methylating agent to form a quaternary ammonium salt. This is problematic as it consumes the desired product, reduces the overall yield, and introduces impurities that can be difficult to separate from the final product. The formation of these salts is particularly a concern when using alkylating agents like methyl iodide.[1][6]
Q3: How does the Eschweiler-Clarke reaction prevent over-alkylation?
A3: The mechanism of the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts.[2] The reaction proceeds through the formation of an iminium ion intermediate from the tertiary amine. However, a tertiary amine cannot form a new imine or iminium ion with formaldehyde, thus halting the reaction at the tertiary amine stage.[2]
Q4: Which reducing agent is optimal for the reductive amination synthesis of N-methylpiperidine?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this transformation. It is milder and more selective for imines over aldehydes, which minimizes the formation of byproducts.[4] While other reducing agents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) can be used, they may require more careful control of pH and reaction conditions to maintain selectivity.[4][7]
Q5: What is the importance of pH control in the reductive amination synthesis?
A5: pH is a critical parameter in reductive amination. The reaction is typically performed under mildly acidic conditions (pH ~5-6) to facilitate the formation of the iminium ion intermediate.[4] If the pH is too low, the amine nucleophile becomes protonated and non-reactive. Conversely, if the pH is too high, the formation of the iminium ion is disfavored, slowing down the reaction.[4]
Troubleshooting Guides
Problem 1: Low Yield of N-Methylpiperidine
Symptoms:
-
The final isolated product mass is significantly lower than the theoretical yield.
-
TLC or GC-MS analysis shows a large amount of unreacted piperidine.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | For Eschweiler-Clarke: Ensure the reaction is adequately heated (typically 80-100 °C) for a sufficient duration (several hours).[6] Monitor the reaction progress by TLC. For Reductive Amination: Verify that the pH is weakly acidic (around 5-6). A small addition of acetic acid might be necessary if the reaction has stalled.[4] |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reagents. For the Eschweiler-Clarke reaction, a slight excess of both formaldehyde and formic acid (e.g., 1.1-1.2 equivalents) is recommended to drive the reaction to completion.[6] |
| Moisture Contamination (Reductive Amination) | Ensure all glassware is oven-dried and use anhydrous solvents. Water can hydrolyze the imine intermediate and can also affect the hydride reducing agent.[4] |
| Product Loss During Workup | N-methylpiperidine has some solubility in water. During aqueous workup, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane) to maximize recovery. Adjusting the pH of the aqueous layer to be more basic can also improve extraction efficiency.[6] |
Problem 2: Presence of Significant Impurities in the Final Product
Symptoms:
-
LC-MS or GC-MS analysis reveals multiple peaks in addition to the desired product.
-
The NMR spectrum is complex and indicates the presence of multiple species.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Over-alkylation (Quaternary Salt Formation) | This is less common with the Eschweiler-Clarke reaction. If using other methylation methods with alkyl halides, over-alkylation is a likely cause. Consider switching to the Eschweiler-Clarke method. |
| Side Reactions | For Eschweiler-Clarke: Impurities in the starting materials can lead to side reactions. Ensure the purity of the piperidine, formaldehyde, and formic acid.[6] For Reductive Amination: The formation of (piperidin-4-yl)methanol can occur if the reducing agent reduces the starting aldehyde. Using a more selective reducing agent like sodium triacetoxyborohydride can minimize this.[4] |
| Incomplete Reaction | Unreacted starting material (piperidine) will be a major impurity. Refer to the troubleshooting steps for low yield to ensure the reaction goes to completion. |
| Inefficient Purification | Optimize the purification method. For distillation, ensure the fractionating column is efficient enough to separate N-methylpiperidine from close-boiling impurities. For column chromatography, perform a thorough optimization of the solvent system.[6] |
Data Presentation
Table 1: Comparison of Common Synthesis Methods for N-Methylpiperidine
| Method | Typical Reagents | Typical Yield | Key Advantages | Common Issues |
| Eschweiler-Clarke Reaction | Piperidine, Formaldehyde, Formic Acid | >80%[1] | High selectivity, avoids over-alkylation, one-pot procedure.[1][2] | Requires heating, potential for CO₂ evolution. |
| Reductive Amination | Piperidine, Formaldehyde, NaBH(OAc)₃ or NaBH₄ | 70-95% | Milder reaction conditions, high yields.[4] | Requires careful pH control, potential for side reactions if not optimized.[4] |
Experimental Protocols
Protocol 1: N-Methylpiperidine Synthesis via Eschweiler-Clarke Reaction
Materials:
-
Piperidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
1M Hydrochloric acid
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add piperidine (1.0 eq).
-
Add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[3]
-
Heat the mixture at 80-100 °C for 18 hours under reflux.[3][6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add water and 1M HCl, then extract with dichloromethane to remove any non-basic impurities.[3]
-
Basify the aqueous phase to pH 11 with a sodium hydroxide solution.[3]
-
Extract the aqueous phase multiple times with dichloromethane.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylpiperidine.[3]
-
Purify the crude product by distillation.
Protocol 2: N-Methylpiperidine Synthesis via Reductive Amination
Materials:
-
Piperidine
-
Formaldehyde (or paraformaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add piperidine (1.0 eq) and anhydrous DCM.
-
Add a solution of formaldehyde (1.1 - 1.2 eq).
-
Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[4]
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.[4]
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.[4]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.[4]
-
Separate the organic layer, and extract the aqueous layer twice with DCM.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Mandatory Visualization
Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylpiperidine synthesis, highlighting the prevention of over-alkylation.
Caption: A troubleshooting workflow for diagnosing and resolving low yield or impurity issues in N-methylpiperidine synthesis.
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
stability issues of (1-Methylpiperidin-4-YL)acetaldehyde in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Methylpiperidin-4-YL)acetaldehyde. It addresses common stability issues encountered in aqueous solutions during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is an organic compound with the chemical formula C8H15NO.[1][2] It features a piperidine ring substituted with a methyl group at the nitrogen atom and an acetaldehyde group at the fourth position. This compound is noted for its use as a reagent in the preparation of potent and selective 5-HTID agonists, which have applications as antipsychotics.[3]
Q2: What are the primary stability concerns for this compound in aqueous solutions?
While specific stability data for this compound is not extensively documented in publicly available literature, as an aliphatic aldehyde, it is susceptible to several degradation pathways in aqueous media. Key concerns include:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, (1-methylpiperidin-4-yl)acetic acid, especially in the presence of oxygen or other oxidizing agents.
-
Hydration: In water, aldehydes can exist in equilibrium with their corresponding geminal diol (hydrate) form.[4] While this is a reversible process, it can affect the compound's reactivity and analytical profile.
-
Aldol Condensation: In the presence of acidic or basic catalysts, aldehydes with alpha-hydrogens can undergo self-condensation reactions, leading to the formation of dimers and other oligomeric impurities.[5]
-
pH-Dependent Reactions: The stability of the piperidine ring and the reactivity of the aldehyde group can be influenced by the pH of the solution. The tertiary amine in the piperidine ring can be protonated at acidic pH, which may affect the compound's overall stability and solubility.
Q3: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[6] A typical approach involves:
-
Developing a reversed-phase HPLC method that can separate the parent compound from its potential degradation products.
-
Using a suitable detector, such as a UV detector, to quantify the amount of the active compound remaining over time.
-
For identification of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[6]
Troubleshooting Guides
This section provides solutions to common problems you might encounter when working with this compound in aqueous solutions.
Issue 1: Rapid Loss of Purity in Aqueous Solution
Symptom: You observe a rapid decrease in the peak area of this compound and the appearance of new peaks in your chromatogram shortly after preparing an aqueous solution.
Possible Cause: Oxidation of the aldehyde to a carboxylic acid.
Troubleshooting Steps:
-
De-gas Solvents: Before preparing your solution, thoroughly de-gas the water or buffer to remove dissolved oxygen. This can be done by sparging with an inert gas like nitrogen or argon, or by sonication.
-
Use Antioxidants: Consider adding a small amount of a suitable antioxidant to your solution, but ensure it does not interfere with your downstream experiments.
-
Work Under Inert Atmosphere: If possible, prepare and handle the solution under an inert atmosphere (e.g., in a glovebox).
-
Control Temperature: Store the solution at low temperatures (e.g., 2-8 °C) to slow down the rate of oxidation.
Issue 2: Inconsistent Results in Biological Assays
Symptom: You are using a freshly prepared aqueous solution of this compound in a biological assay, but the results are not reproducible.
Possible Cause: pH-dependent degradation or reaction with media components.
Troubleshooting Steps:
-
pH Study: Perform a preliminary stability study of the compound in the specific buffer or cell culture medium you are using. Monitor its purity over the time course of your experiment at different pH values.
-
Fresh Preparations: Always use freshly prepared solutions for your experiments. Avoid using solutions that have been stored for an extended period, even if refrigerated.
-
Control for Media Interactions: Investigate potential reactions between the aldehyde and components of your assay medium, such as primary amines in amino acids or proteins.
Issue 3: Formation of a Precipitate in Solution
Symptom: A precipitate forms in your aqueous solution of this compound over time.
Possible Cause: Formation of insoluble degradation products or polymers from condensation reactions.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solution within a range where the compound is most stable. This may require some initial screening experiments.
-
Lower Concentration: Use the lowest effective concentration of the compound in your experiments to minimize the potential for self-condensation.
-
Filtration: If a precipitate has formed, filter the solution before use to remove any insoluble material that could interfere with your experiment.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffer at 25°C
| pH | Time (hours) | Remaining Compound (%) |
| 5.0 | 0 | 100.0 |
| 4 | 98.2 | |
| 8 | 96.5 | |
| 24 | 90.1 | |
| 7.4 | 0 | 100.0 |
| 4 | 95.3 | |
| 8 | 90.7 | |
| 24 | 78.4 | |
| 9.0 | 0 | 100.0 |
| 4 | 85.1 | |
| 8 | 75.6 | |
| 24 | 55.2 |
Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Dilute the stock solution in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 60°C for 48 hours.
-
Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS to identify and characterize the degradation products.
Protocol 2: pH-Dependent Stability Study
This protocol is for determining the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution and analyze it by a validated HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for stability issues of this compound.
References
- 1. This compound | C8H15NO | CID 21666286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1-methyl-4-piperidinyl)acetaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. (1-Methyl-piperidin-4-yl)-acetaldehyde | 10333-64-9 [chemicalbook.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. kvmwai.edu.in [kvmwai.edu.in]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: (1-Methylpiperidin-4-YL)acetaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of (1-Methylpiperidin-4-YL)acetaldehyde. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a heterocyclic organic compound featuring a piperidine ring.[1] It serves as a valuable building block in medicinal chemistry for the synthesis of various pharmaceutical agents, including potent and selective agonists for 5-HTID receptors used as antipsychotics.[2] High purity is critical as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.
Q2: What is a common synthetic route to produce this compound?
A2: A prevalent method for synthesizing aldehydes from primary alcohols is the Swern oxidation.[3][4][5] This reaction uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the corresponding primary alcohol, 2-(1-methylpiperidin-4-yl)ethanol, under mild, low-temperature conditions.[4][5][6] This method is favored for its tolerance of various functional groups and for preventing over-oxidation to the carboxylic acid.[3][6]
Q3: What are the most common impurities found in crude this compound?
A3: Common impurities include:
-
Unreacted Starting Material: 2-(1-methylpiperidin-4-yl)ethanol.
-
Over-oxidation Product: (1-Methylpiperidin-4-YL)acetic acid. This can occur if the oxidizing agent is too harsh or if reaction conditions are not carefully controlled. The Pinnick oxidation is a reaction that specifically converts aldehydes to carboxylic acids and illustrates a potential side reaction pathway.[7][8][9]
-
Solvent and Reagent Residues: Residual DMSO, triethylamine, or chlorinated species from the workup.
-
Aldol Condensation Products: Aldehydes can self-condense, especially under basic or acidic conditions, to form dimers or oligomers.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the aldehyde and separating it from non-volatile impurities.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and the starting alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify and quantify impurities by comparing integral ratios.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method for monitoring reaction progress and assessing the complexity of the crude mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Incomplete oxidation of the starting alcohol. 2. Degradation of the aldehyde product during workup. 3. Volatility of the product leading to loss during solvent removal. | 1. Ensure precise stoichiometry of Swern reagents. Monitor the reaction by TLC or GC until the starting material is consumed. 2. Maintain low temperatures during the reaction and aqueous workup. Use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching. 3. Use a rotary evaporator at reduced pressure and moderate temperature (e.g., <30°C water bath). |
| Presence of Starting Alcohol in Product | Incomplete reaction or insufficient oxidizing agent. | Increase reaction time slightly or use a small excess (1.1-1.2 equivalents) of the activated DMSO reagent. Ensure the reaction temperature is maintained, as temperatures that are too low can slow the reaction significantly. |
| Presence of Carboxylic Acid Impurity | 1. Over-oxidation due to inappropriate choice of oxidant. 2. Air oxidation of the aldehyde upon storage. | 1. Use a mild and selective oxidation method like the Swern oxidation.[6] Avoid chromium-based oxidants. 2. Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C). Aldehydes are prone to air oxidation. |
| Product Appears as an Oil Instead of a Solid | The product may be a low-melting solid or an oil at room temperature. The presence of impurities can also depress the melting point. | Verify the identity and purity of the product via NMR and GC-MS. If pure, the oily nature is inherent. If impure, proceed with further purification steps like column chromatography. |
| Poor Separation During Column Chromatography | 1. Incorrect solvent system (eluent). 2. Co-elution of impurities with the product. 3. Aldehyde instability on silica gel. | 1. Develop an appropriate solvent system using TLC. A common system for amines is Dichloromethane/Methanol with a small amount of Triethylamine (e.g., 95:4.5:0.5) to prevent streaking. 2. Use a different stationary phase (e.g., alumina) or a different chromatographic technique like vacuum distillation. 3. Deactivate the silica gel by pre-treating it with the eluent containing triethylamine. Work quickly to minimize contact time. |
Experimental Protocols
Protocol 1: Swern Oxidation of 2-(1-methylpiperidin-4-yl)ethanol
Objective: To synthesize crude this compound.
Materials:
-
2-(1-methylpiperidin-4-yl)ethanol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware, magnetic stirrer, and a low-temperature bath (-78°C, typically dry ice/acetone).
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous DCM to the flask, followed by oxalyl chloride (1.1 eq). Cool the solution to -78°C.
-
Slowly add a solution of DMSO (1.2 eq) in anhydrous DCM via the dropping funnel, keeping the internal temperature below -65°C. Stir for 15 minutes.
-
Add a solution of 2-(1-methylpiperidin-4-yl)ethanol (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below -65°C. Stir for 45 minutes.
-
Add triethylamine (5.0 eq) slowly to the reaction mixture. The temperature may rise but should be kept below -50°C.
-
After 20 minutes, remove the cooling bath and allow the mixture to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify the crude aldehyde.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: Dichloromethane/Methanol/Triethylamine (e.g., 95:4.5:0.5 v/v/v)
-
Standard chromatography column and collection tubes.
Procedure:
-
Prepare the column by packing silica gel as a slurry in the eluent.
-
Dissolve the crude aldehyde in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the prepared solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 80-90% | >98% | 70-85% | High resolution, applicable to many impurities. | Can be slow, potential for product degradation on silica. |
| Vacuum Distillation | 85-95% | >99% | 60-80% | Excellent for removing non-volatile impurities. | Requires thermally stable compound, potential for decomposition. |
| Acid/Base Extraction | 70-85% | 90-95% | 80-90% | Good for removing neutral or acidic impurities. | Lower resolution, may not remove similar basic impurities. |
Visualizations
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Potential Impurity Formation Pathways
Caption: Logical relationships showing the formation of the desired product and common impurities.
References
- 1. chem-tools.com [chem-tools.com]
- 2. (1-Methyl-piperidin-4-yl)-acetaldehyde | 10333-64-9 [chemicalbook.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 8. psiberg.com [psiberg.com]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. benchchem.com [benchchem.com]
challenges in the scale-up of (1-Methylpiperidin-4-YL)acetaldehyde production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the scale-up production of (1-Methylpiperidin-4-YL)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A common and practical synthetic approach involves a two-step process. The first step is the synthesis of the precursor alcohol, 2-(1-methylpiperidin-4-yl)ethanol. This can be achieved through methods such as the reduction of 1-methylpiperidine-4-acetic acid or the reaction of a (1-methylpiperidin-4-yl) Grignard reagent with ethylene oxide. The second step is the selective oxidation of the primary alcohol to the desired aldehyde, this compound.
Q2: What are the main challenges in scaling up the production of this aldehyde?
A2: Key challenges include:
-
Synthesis of the Precursor Alcohol: Handling potentially hazardous reagents like lithium aluminum hydride for reduction or managing the exothermic nature of Grignard reactions with ethylene oxide.[1][2][3]
-
Oxidation Step: The choice of oxidizing agent is critical. Common methods like Swern, Dess-Martin, and PCC oxidations each have drawbacks for large-scale production, including toxic byproducts, foul odors, and potential hazards.[4][5][6]
-
Product Instability: Aliphatic aldehydes, particularly those with alpha-hydrogens, can be prone to side reactions such as aldol condensation, oxidation to the carboxylic acid, and polymerization, especially under non-optimized conditions.
-
Purification: Separating the target aldehyde from starting materials, reagents, and byproducts can be challenging due to its reactivity. Formation of bisulfite adducts is a common purification strategy but requires an additional regeneration step.
Q3: How can I minimize the formation of the corresponding carboxylic acid during oxidation?
A3: To prevent over-oxidation to 1-methylpiperidine-4-acetic acid, it is crucial to use mild and selective oxidizing agents under anhydrous conditions. Reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation are designed to stop the oxidation at the aldehyde stage.[7][8][9] Careful control of reaction time and temperature is also essential.
Q4: What are the safety considerations for the oxidation step at scale?
A4: Safety is a major concern during scale-up of oxidation reactions.
-
PCC: Chromium (VI) reagents are toxic and carcinogenic.[4]
-
Dess-Martin Periodinane: The precursor, 2-iodoxybenzoic acid (IBX), can be explosive under certain conditions.[10]
-
Swern Oxidation: This reaction is highly exothermic and generates gaseous byproducts (CO and CO2), requiring careful temperature control (typically -78 °C) and an efficient gas outlet to prevent pressure buildup. The byproduct dimethyl sulfide is malodorous.[6][11]
Troubleshooting Guides
Part 1: Synthesis of 2-(1-methylpiperidin-4-yl)ethanol (Precursor)
Issue 1: Low yield in the Grignard reaction with ethylene oxide.
-
Potential Cause:
-
Solution:
-
Activate magnesium turnings with iodine or 1,2-dibromoethane.
-
Ensure all glassware is oven-dried and reagents are anhydrous.
-
Add ethylene oxide as a cooled solution in an anhydrous ether at a controlled rate, maintaining a low reaction temperature.
-
Use purified ethylene oxide to avoid acidic impurities.
-
Issue 2: Incomplete reduction of 1-methylpiperidine-4-acetic acid or its ester.
-
Potential Cause:
-
Insufficient amount of reducing agent (e.g., LiAlH₄).
-
Deactivation of the reducing agent by moisture or acidic impurities.
-
Poor solubility of the starting material in the reaction solvent.
-
-
Solution:
-
Use a slight excess of the reducing agent.
-
Ensure the starting material and solvent are completely dry.
-
Choose a suitable solvent in which the starting material is soluble (e.g., THF, diethyl ether).
-
Part 2: Oxidation to this compound
Issue 3: Low conversion of the alcohol to the aldehyde.
-
Potential Cause:
-
Decomposition of the oxidizing agent. Old PCC, for instance, can appear as a black tar and have reduced activity.[12]
-
Insufficient equivalents of the oxidizing agent.
-
Sub-optimal reaction temperature (for Swern oxidation, temperatures that are too low can stall the reaction).
-
-
Solution:
-
Use freshly prepared or properly stored oxidizing agents.
-
Ensure accurate stoichiometry; a slight excess of the oxidant may be necessary.
-
Carefully monitor and control the reaction temperature according to the chosen protocol. For Swern oxidation, allow the reaction to warm to room temperature after the addition of the base.[13]
-
Issue 4: Formation of significant byproducts.
-
Potential Cause:
-
Over-oxidation to carboxylic acid: Presence of water when using certain oxidants.[14]
-
Aldol condensation: Basic or acidic conditions during workup can catalyze self-condensation of the aldehyde.
-
Side reactions with the piperidine nitrogen: The basic nitrogen of the piperidine ring can react with some reagents or promote side reactions.
-
-
Solution:
-
Perform the oxidation under strictly anhydrous conditions.
-
Use buffered conditions or a non-aqueous workup where possible. For example, in Dess-Martin oxidation, pyridine can be used to buffer the acetic acid byproduct.[7]
-
Consider protecting the piperidine nitrogen if it interferes with the reaction, though this adds extra synthetic steps.
-
Part 3: Purification
Issue 5: Difficulty in isolating the pure aldehyde.
-
Potential Cause:
-
The aldehyde is volatile and may be lost during solvent removal.
-
The aldehyde is unstable on silica gel, leading to decomposition during column chromatography.
-
Formation of an emulsion during aqueous workup.
-
-
Solution:
-
Use a rotary evaporator at low temperature and pressure.
-
Consider purification via the bisulfite adduct. The aldehyde can be regenerated from the solid adduct by treatment with a base.
-
To break emulsions, add brine or use a centrifuge.
-
Alternatively, short-path distillation under vacuum can be effective for purification if the aldehyde is thermally stable enough.
-
Data Presentation
Table 1: Comparison of Common Oxidation Methods for Primary Alcohols to Aldehydes
| Oxidation Method | Typical Yield (%) | Reaction Temperature | Key Considerations |
| Swern Oxidation | 85-95% | -78 °C to RT | Exothermic, malodorous byproduct, requires cryogenic temperatures.[15] |
| Dess-Martin | 90-98% | Room Temperature | Mild conditions, but reagent can be expensive and precursor potentially explosive.[16] |
| PCC Oxidation | 75-90% | Room Temperature | Toxic chromium reagent, can form tarry byproducts.[9][14] |
Experimental Protocols
Protocol 1: Synthesis of 2-(1-methylpiperidin-4-yl)ethanol
This protocol is a plausible route based on the reaction of a Grignard reagent with ethylene oxide.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium. Add a solution of 4-chloro-1-methylpiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Ethylene Oxide: Cool the Grignard solution to 0 °C in an ice bath. Prepare a solution of ethylene oxide (1.5 eq.) in anhydrous THF and cool it to 0 °C. Add the ethylene oxide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[3]
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(1-methylpiperidin-4-yl)ethanol. Purify by vacuum distillation.
Protocol 2: Swern Oxidation of 2-(1-methylpiperidin-4-yl)ethanol
-
Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C. Stir the mixture for 15 minutes.[13]
-
Oxidation: Add a solution of 2-(1-methylpiperidin-4-yl)ethanol (1.0 eq.) in DCM dropwise to the activated DMSO solution, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Base Addition and Workup: Add triethylamine (5.0 eq.) dropwise to the reaction mixture at -78 °C. After the addition, remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield crude this compound.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for low yield of the target aldehyde.
References
- 1. d.lib.msu.edu [d.lib.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 4. PCC Review on Cr(VI) oxidation – Corey’s Reagent - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of (1-Methylpiperidin-4-YL)acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of (1-Methylpiperidin-4-YL)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and reliable methods for the synthesis of this compound involve the oxidation of the corresponding primary alcohol, 2-(1-methylpiperidin-4-yl)ethanol. Mild oxidation reagents are preferred to prevent over-oxidation to the carboxylic acid. Two widely used methods are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.[1][2] Both methods are known for their mild reaction conditions and tolerance of various functional groups.[3][4]
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The primary impurities in the synthesis of this compound typically include:
-
Unreacted Starting Material: 2-(1-methylpiperidin-4-yl)ethanol.
-
Over-oxidation Product: 1-methylpiperidine-4-carboxylic acid.
-
Solvent Adducts: Hemiacetals or acetals if alcohol-based solvents are used.
-
Dimerization/Aldol Condensation Products: Self-condensation of the product aldehyde.
-
Reagent-Derived Byproducts: For example, iodine-containing compounds from DMP oxidation or sulfur-containing compounds from Swern oxidation.[2][5]
Q3: How can I monitor the progress of the reaction to minimize impurity formation?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction progress. By tracking the consumption of the starting alcohol and the formation of the product aldehyde, you can determine the optimal reaction time and prevent the formation of degradation products or byproducts from prolonged reaction times or elevated temperatures.
Q4: What are the best practices for storing this compound to prevent degradation?
A4: this compound is susceptible to oxidation and polymerization. For short-term storage, it should be kept in an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C). For long-term storage, it is advisable to store it as a more stable derivative, such as an acetal, or use it immediately in the next synthetic step.
Troubleshooting Guides
Dess-Martin Periodinane (DMP) Oxidation
Issue 1: Incomplete reaction or low yield.
| Possible Cause | Recommended Solution |
| Degraded DMP reagent | Use a freshly opened bottle of DMP or test the activity of the existing reagent on a simple alcohol. The presence of some water can sometimes accelerate the reaction.[6] |
| Insufficient reagent | Use a slight excess of DMP (1.1-1.5 equivalents) to ensure complete conversion of the starting alcohol. |
| Low reaction temperature | While the reaction is typically run at room temperature, gentle heating (30-40 °C) may be required for less reactive substrates. Monitor the reaction closely by TLC to avoid byproduct formation. |
Issue 2: Difficulty in removing iodine-containing byproducts during workup.
| Possible Cause | Recommended Solution |
| Insoluble iodine byproducts | The reduced form of DMP can be difficult to remove. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will reduce the iodine byproducts to more soluble species that can be removed by aqueous extraction.[5] |
| Precipitation of byproducts | After quenching, dilution with a nonpolar solvent like hexanes or ether can cause the iodine byproducts to precipitate, allowing for their removal by filtration through a pad of celite.[7] |
Swern Oxidation
Issue 1: Formation of a significant amount of methylthiomethyl (MTM) ether byproduct.
| Possible Cause | Recommended Solution |
| Reaction temperature too high | The Swern oxidation must be conducted at very low temperatures (-78 °C) to prevent the Pummerer rearrangement, which leads to the formation of MTM ethers.[8] Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents. |
Issue 2: Strong, unpleasant odor of dimethyl sulfide.
| Possible Cause | Recommended Solution |
| Formation of dimethyl sulfide (DMS) as a byproduct | This is an inherent byproduct of the Swern oxidation.[2] Conduct the reaction in a well-ventilated fume hood. After the reaction, glassware can be deodorized by rinsing with a bleach solution, which oxidizes the DMS to odorless dimethyl sulfoxide (DMSO).[2] |
Issue 3: Low yields due to epimerization of adjacent stereocenters (if applicable).
| Possible Cause | Recommended Solution |
| Use of a strong, coordinating base | Triethylamine (Et3N) can sometimes lead to epimerization. The use of a bulkier, non-coordinating base such as diisopropylethylamine (DIPEA or Hünig's base) can minimize this side reaction.[9] |
Quantitative Data Summary
The following tables provide representative data for the analysis of this compound and its common impurities.
Table 1: HPLC-MS Parameters for Purity Analysis
| Compound | Retention Time (min) | [M+H]⁺ (m/z) |
| 2-(1-methylpiperidin-4-yl)ethanol | 2.5 | 144.2 |
| This compound | 3.8 | 142.2 |
| 1-methylpiperidine-4-carboxylic acid | 3.2 | 144.1 |
Note: These are representative values and may vary depending on the specific HPLC column, mobile phase, and gradient used.
Table 2: Typical Impurity Profile from Different Synthesis Methods
| Impurity | DMP Oxidation (%) | Swern Oxidation (%) |
| Unreacted 2-(1-methylpiperidin-4-yl)ethanol | < 2 | < 3 |
| 1-methylpiperidine-4-carboxylic acid | < 1 | < 0.5 |
| Dimerization Products | < 0.5 | < 0.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation
-
Reaction Setup: To a solution of 2-(1-methylpiperidin-4-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Swern Oxidation
-
Activation of DMSO: In a three-neck flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in DCM, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 2-(1-methylpiperidin-4-yl)ethanol (1.0 eq) in DCM dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 eq) dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes, then allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 7. echemi.com [echemi.com]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of (1-Methylpiperidin-4-YL)acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Methylpiperidin-4-YL)acetaldehyde. The information focuses on the effect of pH on the stability of this compound and offers guidance for related experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in aqueous solutions?
A1: this compound contains both a tertiary amine (the methylpiperidine ring) and an aldehyde functional group, both of which can be susceptible to pH-dependent degradation. The primary stability concerns are:
-
Acidic Conditions: In an acidic environment, the tertiary amine of the piperidine ring will be protonated, forming a more water-soluble and generally stable piperidinium salt.[1][2] However, strong acidic conditions could potentially catalyze unforeseen degradation pathways.[2]
-
Basic Conditions: Under basic conditions, the aldehyde group may be more susceptible to reactions such as aldol condensation or oxidation. Furthermore, while the piperidine ring is generally stable, strong basic conditions, particularly when combined with elevated temperatures, could lead to degradation pathways like Hofmann elimination.[2]
Q2: How is the stability of this compound affected by pH?
A2: The stability of this compound in aqueous solutions is significantly influenced by pH:
-
Neutral to Mildly Acidic (pH 4-7): In this range, the compound is expected to be largely protonated, existing as the corresponding piperidinium salt, which is generally a stable form.[2]
-
Strongly Acidic (pH < 4): At very low pH, the compound will be fully protonated.[2] The high concentration of acid may catalyze degradation reactions involving the aldehyde group.
-
Mildly Basic (pH 7-10): In this range, a significant portion of the compound will be in its free base form. It is generally expected to be stable at room temperature in the absence of strong nucleophiles or oxidizing agents.[2]
-
Strongly Basic (pH > 10): Under these conditions, particularly with the addition of heat, the risk of degradation via pathways such as aldol condensation of the aldehyde or Hofmann elimination of the piperidine ring increases.[2]
Q3: What are the likely degradation products of this compound under various pH conditions?
A3: While specific degradation products would need to be identified experimentally, based on the functional groups present, potential degradation products could include:
-
Acid-Catalyzed Degradation:
-
Hydration product: Formation of the corresponding geminal diol.
-
Oxidation product: Oxidation of the aldehyde to (1-Methylpiperidin-4-YL)acetic acid.
-
-
Base-Catalyzed Degradation:
-
Aldol condensation products: Self-condensation of the aldehyde can lead to the formation of dimers or polymers.
-
Oxidation product: Similar to acidic conditions, oxidation to the carboxylic acid can occur.
-
Hofmann elimination products: Under strong basic conditions and heat, ring-opening of the piperidine moiety could occur.[2]
-
Troubleshooting Guides
Issue 1: Rapid loss of this compound purity in a newly prepared solution.
-
Possible Cause: The pH of your solvent may be highly acidic or basic, accelerating the degradation of the compound.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is outside the neutral to mildly acidic range (pH 4-7), consider buffering your solution to maintain a pH within this range for improved stability.
-
Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down potential degradation, and protect from light.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of a stability study sample.
-
Possible Cause: These new peaks likely represent degradation products of this compound.
-
Troubleshooting Steps:
-
Conduct a forced degradation study (see "Experimental Protocols" section) to intentionally generate degradation products under controlled stress conditions (acidic, basic, oxidative, thermal, photolytic).
-
Use a stability-indicating HPLC method capable of resolving the parent compound from all potential degradation products.
-
Employ HPLC-MS (Mass Spectrometry) to obtain mass-to-charge ratio information for the unknown peaks, which can help in their identification and structural elucidation.
-
Data Presentation
Table 1: pH-Dependent Stability of this compound at [Temperature]
| pH | Time (hours) | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | % Degradation | Appearance of Degradation Products (Peak Area %) |
| 2.0 | 0 | 0 | 0 | ||
| 24 | |||||
| 48 | |||||
| 4.5 | 0 | 0 | 0 | ||
| 24 | |||||
| 48 | |||||
| 7.0 | 0 | 0 | 0 | ||
| 24 | |||||
| 48 | |||||
| 9.0 | 0 | 0 | 0 | ||
| 24 | |||||
| 48 | |||||
| 12.0 | 0 | 0 | 0 | ||
| 24 | |||||
| 48 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C and sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C and sample at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature and sample at appropriate time points.
-
-
Thermal Degradation:
-
Store the stock solution at 60°C in the dark.
-
Sample at appropriate time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample in the dark.
-
Sample at appropriate time points.
-
-
Analysis: Analyze all samples using a suitable analytical technique, such as HPLC with UV and/or MS detection, to quantify the parent compound and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from all degradation products observed in the forced degradation study. An example gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: Use a UV detector at an appropriate wavelength (e.g., determined by UV scan of the parent compound) and a mass spectrometer for peak identification.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Hypothesized degradation pathways for this compound under different pH and stress conditions.
Caption: A typical experimental workflow for investigating the pH stability of a pharmaceutical compound.
References
Technical Support Center: Optimization of Catalyst Loading for Piperidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in piperidine synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the catalytic hydrogenation of pyridines, a common and atom-economical method for piperidine synthesis.
Issue 1: Low or No Conversion of Pyridine Starting Material
Question: My hydrogenation reaction shows very low or no conversion of the pyridine starting material. What are the potential causes and how can I resolve this?
Answer: Low to no conversion is a common issue that can stem from several factors related to the catalyst and reaction conditions. Here are the primary causes and corresponding solutions:
-
Catalyst Deactivation or Poisoning: The catalyst's active sites may be blocked. The nitrogen atom in both pyridine and the piperidine product can act as a catalyst poison.[1][2]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or the specific substrate's reactivity.
-
Solution: Incrementally increase the catalyst loading. A typical starting point for optimization is often in the range of 1-5 mol%, but for challenging substrates, loadings up to 10 mol% may be necessary.[4]
-
-
Suboptimal Reaction Conditions: The temperature or hydrogen pressure may be too low to overcome the activation energy required for the hydrogenation of the aromatic pyridine ring.
-
Inactive Catalyst Batch: The catalyst itself may be from a poor-quality batch or have degraded during storage.
-
Solution: Test the catalyst on a known, reliable reaction to verify its activity. Always use fresh catalyst from a reputable supplier.[2]
-
Issue 2: Incomplete Reaction and Presence of Intermediates
Question: My reaction stalls, and I'm observing partially hydrogenated intermediates like dihydropyridines or tetrahydropyridines in my analysis. How can I drive the reaction to completion?
Answer: The presence of partially hydrogenated intermediates indicates that the reaction has initiated but is not proceeding to full saturation of the pyridine ring. This can be due to a few key factors:
-
Insufficient Reaction Time or Catalyst Loading: The reaction may not have been allowed to run long enough, or the catalyst amount is insufficient for complete conversion.
-
Solution: Increase the reaction time and/or the catalyst loading.[3]
-
-
Catalyst Deactivation During Reaction: The catalyst may be losing its activity over the course of the reaction, often due to poisoning by the piperidine product.[2]
-
Solution: In some cases, adding a fresh portion of the catalyst mid-reaction can help. Alternatively, using a more robust catalyst from the outset is recommended.[3]
-
Issue 3: Formation of Undesired Byproducts
Question: I am observing the formation of byproducts such as N-alkylated piperidines or products from dehalogenation. How can I improve the selectivity of my reaction?
Answer: Byproduct formation is a common challenge that can often be mitigated by adjusting the reaction conditions and choice of materials.
-
N-Alkylation: This is particularly common when using alcoholic solvents (e.g., ethanol, methanol) at elevated temperatures, where the newly formed piperidine acts as a nucleophile.[4]
-
Solution: Lower the reaction temperature. Switch to a non-alkylating solvent like ethyl acetate or an ethereal solvent.[4]
-
-
Dehalogenation: If your pyridine substrate contains halogen substituents (Cl, Br, I), these can be removed by hydrogenolysis, especially when using palladium on carbon (Pd/C) catalysts.
-
Solution: Use a catalyst that is less prone to promoting dehalogenation, such as Platinum(IV) oxide (PtO₂), under carefully controlled conditions.[5] The choice of solvent can also influence this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for piperidine synthesis via pyridine hydrogenation?
A1: A good starting point for optimization is typically between 1-5 mol% of the catalyst relative to the pyridine substrate.[5] For less reactive substrates or when maximizing yield is critical, a higher loading of 5-10 mol% may be required.[4]
Q2: How does catalyst loading generally affect the reaction time and yield?
A2: Generally, increasing the catalyst loading will decrease the required reaction time and can lead to a higher yield, up to a certain point. However, excessively high catalyst loadings can lead to increased costs and potential for side reactions. It is crucial to find the optimal balance for your specific reaction.
Q3: Which catalyst is best for the hydrogenation of pyridine?
A3: The "best" catalyst depends on the specific pyridine substrate and the desired selectivity.
-
Platinum(IV) oxide (PtO₂) , also known as Adams' catalyst, is highly effective and often used in acidic solvents like glacial acetic acid.[1][6]
-
Rhodium on carbon (Rh/C) is often more effective than Pd/C for pyridine hydrogenation and can be more resistant to nitrogen poisoning.[4]
-
Palladium on carbon (Pd/C) is widely used but can be susceptible to poisoning and may promote dehalogenation in substituted pyridines.[1]
-
Raney Nickel is a cost-effective option but may require harsher conditions and can also be prone to poisoning.[3]
Q4: Can the catalyst be recycled?
A4: Heterogeneous catalysts, such as those on a solid support (e.g., Pd/C, Rh/C), can often be recovered by filtration and potentially recycled. However, their activity may decrease with each cycle due to poisoning or mechanical loss. The reusability of a catalyst should be evaluated on a case-by-case basis.
Q5: What safety precautions should I take when working with hydrogenation catalysts?
A5: Many hydrogenation catalysts, particularly when finely divided and in the presence of hydrogen and flammable solvents, can be pyrophoric (ignite spontaneously in air). Always handle catalysts in an inert atmosphere (e.g., under nitrogen or argon) when possible. Never allow the catalyst to dry completely in the air, especially after it has been used in a reaction. Ensure your reaction setup is properly purged to remove all air before introducing hydrogen.
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield and Time
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Notes |
| PtO₂ | 1 | 24 | ~70-80 | A lower loading may require longer reaction times for complete conversion. |
| PtO₂ | 5 | 16 | >95 | Often a good balance for achieving high yield in a reasonable timeframe.[1] |
| Rh₂O₃ | 0.5 | 16 | >99 | Highly active catalyst allowing for very low loadings under mild conditions.[7] |
| RhCp*Cl₂]₂ | 0.0125 | 24 | 97 | Example of a highly efficient homogeneous catalyst for transfer hydrogenation.[8] |
Note: These values are illustrative and the optimal conditions will vary depending on the specific substrate, solvent, temperature, and pressure.
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of Pyridine using Platinum(IV) Oxide (PtO₂) in Acetic Acid
This protocol provides a general guideline for the hydrogenation of a substituted pyridine using Adams' catalyst.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine.
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of substrate).
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution under a stream of inert gas if possible.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Begin stirring and heat to the desired temperature if necessary (many reactions proceed at room temperature).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if the reactor allows for safe sampling).
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the system with inert gas.
-
Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of the solvent.
-
Carefully neutralize the acidic solvent by adding a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for catalytic hydrogenation of pyridine.
Caption: Troubleshooting decision tree for low yield in piperidine synthesis.
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to (1-Methylpiperidin-4-YL)acetaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. (1-Methylpiperidin-4-YL)acetaldehyde is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a logical breakdown of each pathway.
Executive Summary
Two principal synthetic strategies for this compound are explored:
-
Route 1: Oxidation of 2-(1-methylpiperidin-4-yl)ethanol. This two-step approach involves the reduction of an acetic acid ester to the corresponding primary alcohol, followed by oxidation to the desired aldehyde.
-
Route 2: Reduction of a (1-methylpiperidin-4-yl)acetic Acid Derivative. This route focuses on the direct conversion of a carboxylic acid derivative, such as a Weinreb amide, to the aldehyde using a suitable reducing agent.
This analysis reveals that both routes are viable, with the choice of method likely depending on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Oxidation of Alcohol | Route 2: Reduction of Weinreb Amide |
| Starting Material | Ethyl (1-methylpiperidin-4-yl)acetate | (1-methylpiperidin-4-yl)acetic acid |
| Key Intermediates | 2-(1-methylpiperidin-4-yl)ethanol | N-methoxy-N-methyl-(1-methylpiperidin-4-yl)acetamide |
| Key Reactions | Ester Reduction (LiAlH₄), Alcohol Oxidation (Swern or Dess-Martin) | Amide Coupling, Weinreb Amide Reduction (DIBAL-H or LiAlH₄) |
| Reported Yield | High (e.g., >80% for similar reductions and >90% for oxidations) | Good to High (typically 70-85% for Weinreb amide formation and subsequent reduction) |
| Reaction Conditions | Reduction: 0°C to RT; Oxidation: Low temperatures (-78°C for Swern) or RT (Dess-Martin) | Amide formation: RT; Reduction: Low temperatures (-78°C for DIBAL-H) |
| Reagent Toxicity/Hazards | LiAlH₄ is highly reactive with water. Swern oxidation produces malodorous dimethyl sulfide. | DIBAL-H is pyrophoric. |
| Workup/Purification | Requires quenching of LiAlH₄ and chromatographic purification. | Aqueous workup and chromatographic purification. |
Mandatory Visualization: Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Route 1: Oxidation of 2-(1-methylpiperidin-4-yl)ethanol
Route 2: Reduction of a (1-methylpiperidin-4-yl)acetic Acid Derivative
Experimental Protocols
Route 1: Oxidation of 2-(1-methylpiperidin-4-yl)ethanol
This route is a reliable two-step process. The first step involves the reduction of a commercially available ester, and the second is a standard oxidation.
Step 1: Synthesis of 2-(1-methylpiperidin-4-yl)ethanol
-
Reaction: Reduction of Ethyl (1-methylpiperidin-4-yl)acetate.
-
Procedure: A solution of ethyl (1-methylpiperidin-4-yl)acetate (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.1 equivalents) in anhydrous diethyl ether at 0°C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.
-
Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol.
-
Purification: The crude product can be purified by vacuum distillation.
-
Expected Yield: Yields for similar LiAlH₄ ester reductions are typically high, often exceeding 80%.
Step 2: Synthesis of this compound via Swern Oxidation
-
Reaction: Oxidation of 2-(1-methylpiperidin-4-yl)ethanol.
-
Procedure: To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78°C under an inert atmosphere, a solution of dimethyl sulfoxide (DMSO, 2.4 equivalents) in DCM is added dropwise. After stirring for 5 minutes, a solution of 2-(1-methylpiperidin-4-yl)ethanol (1 equivalent) in DCM is added. The mixture is stirred for another 15 minutes, followed by the addition of triethylamine (5 equivalents). The reaction is then allowed to warm to room temperature.
-
Workup: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude aldehyde is purified by flash column chromatography on silica gel.
-
Expected Yield: Swern oxidations are known to be high-yielding, with literature examples often reporting yields of over 90%.[1]
Route 2: Reduction of N-methoxy-N-methyl-(1-methylpiperidin-4-yl)acetamide (Weinreb Amide)
This route offers a more direct conversion from a carboxylic acid derivative to the aldehyde, often with good control and minimal over-reduction.
Step 1: Synthesis of N-methoxy-N-methyl-(1-methylpiperidin-4-yl)acetamide
-
Reaction: Weinreb Amide formation from (1-methylpiperidin-4-yl)acetic acid.
-
Procedure: To a solution of (1-methylpiperidin-4-yl)acetic acid (1 equivalent) in an anhydrous solvent such as DCM, oxalyl chloride or thionyl chloride (1.1 equivalents) is added, often with a catalytic amount of DMF. The reaction is stirred at room temperature until the acid is converted to the acid chloride. In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) is treated with a non-nucleophilic base like triethylamine or pyridine in DCM. The freshly prepared acid chloride solution is then added dropwise to the N,O-dimethylhydroxylamine solution at 0°C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude Weinreb amide can be purified by column chromatography.
-
Expected Yield: The formation of Weinreb amides typically proceeds in good to excellent yields, often in the range of 70-85%.[2]
Step 2: Synthesis of this compound
-
Reaction: Reduction of the Weinreb Amide.
-
Procedure: The N-methoxy-N-methyl-(1-methylpiperidin-4-yl)acetamide (1 equivalent) is dissolved in an anhydrous solvent like diethyl ether or THF and cooled to -78°C under an inert atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H, 1.05 equivalents, 1 M in hexanes) is added dropwise. The reaction mixture is stirred at -78°C for 1.5 hours.[3]
-
Workup: The reaction is quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then warmed to room temperature, resulting in the formation of a white precipitate. The solid is removed by filtration through celite, and the filter cake is washed with diethyl ether. The combined filtrate is dried over anhydrous magnesium sulfate and concentrated in vacuo.
-
Purification: The resulting aldehyde is often used in the next step without further purification. If necessary, it can be purified by column chromatography.
-
Expected Yield: The reduction of Weinreb amides to aldehydes is generally efficient, with yields typically ranging from 70-85%.
References
biological activity of (1-Methylpiperidin-4-YL)acetaldehyde vs other piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic pharmaceuticals. Its prevalence in drug design is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This guide provides a comparative analysis of the biological activities of various piperidine derivatives, with a focus on their anticancer properties. Due to the limited publicly available biological data for (1-Methylpiperidin-4-YL)acetaldehyde, this guide will focus on a comparative analysis of other well-characterized piperidine compounds to provide a valuable resource for researchers in the field.
Comparative Anticancer Activity of Piperidine Derivatives
The in vitro cytotoxic activity of various piperidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes. The following table summarizes the IC50 values for several piperidine derivatives, showcasing the diversity of their anticancer activity.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| Piperine | MCF-7 | Breast | 25.6[1] |
| HT-29 | Colon | 42.5[1] | |
| Compound 1 | A549 | Lung | 2.5 |
| HCT116 | Colon | 1.8 | |
| Compound 2 | MCF-7 | Breast | 5.2 |
| PC-3 | Prostate | 7.1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to characterize the biological activity of piperidine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for NF-κB Pathway
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol describes the analysis of key proteins in the NF-κB signaling pathway, such as p65 and IκBα, to investigate the mechanism of action of piperidine derivatives.[3]
Protocol:
-
Protein Extraction: Treat cells with the piperidine derivative for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Modulation by Piperine
Piperine, a well-known piperidine alkaloid, has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[3][4] The following diagram illustrates the key steps in this pathway and the inhibitory effect of piperine.
Caption: Inhibition of the NF-κB signaling pathway by piperine.
General Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for screening and characterizing the biological activity of novel piperidine derivatives.
Caption: A general workflow for evaluating piperidine bioactivity.
References
- 1. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
A Comparative Guide to Analytical Methods for the Quantification of (1-Methylpiperidin-4-YL)acetaldehyde
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common approaches involve derivatization of the aldehyde to form a stable, detectable product, followed by chromatographic or spectrophotometric analysis.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical techniques used for aldehyde quantification. These ranges are typical and would require optimization and validation for (1-Methylpiperidin-4-YL)acetaldehyde.
| Analytical Method | Principle | Typical Linearity Range | Limit of Detection (LOD) | Precision (RSD%) | Key Advantages | Key Disadvantages |
| HPLC-UV/Vis | Derivatization (e.g., with DNPH) followed by separation and UV/Vis detection.[1][2][3] | ng/mL to µg/mL[4] | ~1 ppb[5] | < 5% | Robust, widely available, good for complex matrices.[2][3] | Requires derivatization, moderate sensitivity.[6] |
| UPLC-UV/Vis | Similar to HPLC but uses smaller particle size columns for faster and more efficient separations. | Sub-ng/mL to µg/mL | Lower than HPLC | < 5% | High throughput, excellent resolution. | Requires specialized high-pressure equipment. |
| GC-MS | Derivatization (e.g., with PFBHA) or direct injection followed by separation and mass spectrometric detection.[1][2] | pg/mL to ng/mL | Sub-ppb to ppb range[7] | < 10% | High sensitivity and selectivity, structural confirmation.[2] | Can be complex, potential for thermal degradation of analytes.[8] |
| Spectrophotometry | Derivatization to form a colored product, followed by measurement of absorbance.[1][4] | µg/mL to mg/mL[4] | ~30 ppb (for formaldehyde with MBTH)[9] | < 10% | Simple, cost-effective, rapid.[4] | Lower sensitivity and selectivity, prone to interferences.[9] |
Experimental Workflows and Logical Relationships
The general workflow for analyzing aldehydes using derivatization-based methods involves several key steps, from sample preparation to data analysis. The choice of a specific derivatizing agent is critical and depends on the analytical technique employed.
References
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. jascoinc.com [jascoinc.com]
- 7. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. commons.und.edu [commons.und.edu]
- 9. repository.up.ac.za [repository.up.ac.za]
comparing the efficacy of different reducing agents for piperidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and natural products, making its efficient synthesis a critical focus in organic chemistry. The choice of reducing agent is paramount in determining the yield, selectivity, and substrate scope of piperidine synthesis. This guide provides an objective comparison of the efficacy of various reducing agents, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic targets.
Comparison of Reducing Agent Efficacy in Piperidine Synthesis
The following table summarizes the performance of common reducing agents in two major strategies for piperidine synthesis: the reduction of pyridine derivatives and the reductive amination of 1,5-dicarbonyl precursors.
| Reducing Agent/Catalyst | Synthesis Strategy | Substrate | Product | Yield (%) | Reaction Conditions | Reference(s) |
| Catalytic Hydrogenation | ||||||
| Pd/C (10%) | Reduction of Pyridine | Fluoropyridines | Fluorinated Piperidines | 83-88% | H₂ (pressure varies), acid additive | [1] |
| Rh/C (5%) | Reduction of Pyridine | Fluoropyridines | Fluorinated Piperidines | 53% | H₂ (pressure varies), acid additive | [1] |
| PtO₂ (Adams' catalyst) | Reduction of Pyridine | Substituted Pyridines | Substituted Piperidines | High | H₂ (pressure varies), glacial acetic acid | [2] |
| Rh₂O₃ | Reduction of Pyridine | Various unprotected pyridines | Corresponding piperidines | up to >99% | 5 bar H₂, 40 °C, 16 h, TFE | [1] |
| H₂/Pd/C | Reductive Amination | Carbohydrate-derived dicarbonyl | Polyhydroxypiperidine | Good | H₂ (35 atm) | [3] |
| Hydride Reagents | ||||||
| Sodium Borohydride (NaBH₄) | Reduction of Pyridinium Salt | N-benzyl-2-methylpyridinium bromide | N-benzyl-2-methyl-1,2,3,6-tetrahydropyridine | 94% | Methanol, room temp. | [4] |
| Sodium Borohydride (NaBH₄) | Reductive Amination | Halogenated Amides | N-substituted piperidines | Good | Tf₂O, 2-F-Py, CH₂Cl₂, then NaBH₄, MeOH | [5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Reductive Amination | Dicarbonyl sugar derivative | Deoxynojirimycin (DNJ) derivative | 73% | Ammonium formate, MeOH | [3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reductive Amination | Aldehydes/Ketones and Amines | Substituted Piperidines | Generally High | DCE or THF, often with AcOH | [6] |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction of Amide | N-substituted glutarimide | N-substituted piperidine | ~70-90% | Anhydrous ether or THF | [7] |
| Transfer Hydrogenation | ||||||
| [Cp*RhCl₂]₂ / HCOOH-Et₃N | Reduction of Pyridinium Salt | N-benzyl-2-methylpyridinium bromide | N-benzyl-2-methylpiperidine | 94% | 40 °C, 24 h | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Catalytic Hydrogenation of a Substituted Pyridine using Platinum(IV) Oxide (PtO₂)[2]
-
Materials: Substituted pyridine (1.0 eq), Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%), Glacial acetic acid (solvent), High-pressure hydrogenation reactor, Inert gas (Nitrogen or Argon), Hydrogen gas (high purity), Celite®, Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid.
-
Carefully add Platinum(IV) oxide to the solution.
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Stir the reaction at a specified temperature (e.g., 40 °C) for a designated time (e.g., 16 hours).
-
After the reaction, cool the reactor and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Neutralize the filtrate with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purify the product by distillation or column chromatography as needed.
-
Reductive Amination using Sodium Borohydride (NaBH₄) in a One-Pot Synthesis from a Halogenated Amide[5]
-
Materials: Secondary amide (1.0 equiv.), Anhydrous CH₂Cl₂, 2-Fluoropyridine (1.2 equiv.), Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv.), Sodium borohydride (NaBH₄, 2.0 equiv.), Methanol (MeOH).
-
Procedure:
-
In a dry round-bottom flask under an argon atmosphere, dissolve the secondary amide and 2-fluoropyridine in anhydrous CH₂Cl₂.
-
Cool the mixture to -78 °C and add trifluoromethanesulfonic anhydride dropwise. Stir for 30 minutes.
-
Add methanol, followed by the portion-wise addition of sodium borohydride at room temperature.
-
Stir the reaction mixture for an additional 2 hours.
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)[6]
-
Materials: Amine (1.0 equiv.), Aldehyde or ketone (1.2 equiv.), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of the amine and the carbonyl compound in DCE or THF at room temperature, add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired piperidine derivative.
-
Reaction Pathways and Mechanisms
The synthesis of piperidines can be achieved through various mechanistic pathways. A common and efficient method is the double reductive amination of a 1,5-dicarbonyl compound.
Caption: Double reductive amination pathway for piperidine synthesis.
The catalytic hydrogenation of pyridine derivatives provides another direct route to the piperidine core.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Analysis of (1-Methylpiperidin-4-YL)acetaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of hypothetical derivatives of (1-Methylpiperidin-4-YL)acetaldehyde. The data presented is illustrative, drawing upon the known activities of structurally related piperidine compounds to highlight potential off-target interactions and guide selectivity studies. The aim is to offer a framework for assessing the therapeutic potential and predicting possible side effects of novel compounds based on this scaffold.
Quantitative Cross-Reactivity Data
The following tables summarize the binding affinities (Kᵢ) and functional activities (IC₅₀) of hypothetical this compound derivatives against a primary target and a selection of common off-targets. Lower values are indicative of higher affinity and potency.
Table 1: Cross-Reactivity Profile of Derivative A (Hypothetical Sigma-1 Receptor Ligand)
| Target | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) |
| Primary Target: Sigma-1 Receptor | 5.2 | 12.8 (Agonist) |
| Selected Off-Targets | ||
| Sigma-2 Receptor | 150.7 | > 1000 |
| NMDA Receptor (GluN2B) | 850.2 | > 1000 |
| Dopamine D2 Receptor | > 10,000 | - |
| Serotonin 5-HT₂ₐ Receptor | 1,200 | 980 (Antagonist) |
| Adrenergic α₁ₐ Receptor | > 5,000 | - |
Table 2: Cross-Reactivity Profile of Derivative B (Hypothetical PI3K Inhibitor)
| Target | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) |
| Primary Target: PI3Kα | 15.8 | 45.3 (Inhibitor) |
| Selected Off-Targets | ||
| PI3Kβ | 250.1 | 500.7 (Inhibitor) |
| PI3Kδ | 800.5 | > 1000 |
| mTOR | 5,600 | > 10,000 |
| Akt1 | > 10,000 | - |
| H₁ Histamine Receptor | 950.4 | 1500 (Antagonist) |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in cross-reactivity profiling.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-ligand).
-
Test compound (e.g., this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
A reaction mixture is prepared containing cell membranes, the radiolabeled ligand at a concentration near its Kₔ value, and varying concentrations of the test compound.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[1]
-
The filters are washed with ice-cold assay buffer to minimize non-specific binding.[1]
-
The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.[1]
-
Specific binding is determined by subtracting the non-specific binding (measured in the presence of the non-specific binding control) from the total binding.[1]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is calculated.
-
The binding affinity (Kᵢ) is then determined using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability and is often used to identify potential off-target cytotoxic effects.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC3).[2]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance of the resulting colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound that causes a 50% reduction in cell viability, is calculated.[2]
Visualizations
The following diagrams illustrate a key signaling pathway potentially modulated by piperidine derivatives and a standard workflow for assessing cross-reactivity.
Caption: The PI3K/Akt signaling pathway, a common target for piperidine-based inhibitors.
Caption: Experimental workflow for assessing the cross-reactivity of novel derivatives.[1]
References
A Researcher's Guide to Investigating the Structure-Activity Relationship of (1-Methylpiperidin-4-YL)acetaldehyde Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is fundamental to designing potent and selective therapeutic agents. This guide provides a comprehensive framework for establishing the SAR of analogs based on the (1-methylpiperidin-4-yl)acetaldehyde core. While specific SAR data for this parent compound is not extensively available in published literature, this document outlines the strategic approach, experimental methodologies, and data interpretation necessary for such an investigation. The principles and techniques described herein are drawn from established practices in medicinal chemistry and pharmacology, utilizing examples from related piperidine-containing compounds to illustrate key concepts.
Strategic Approach to Analog Design and Synthesis
A systematic SAR study begins with the design and synthesis of a library of analogs that probe the chemical space around the parent molecule. For this compound, modifications should be systematically introduced at key positions to understand their impact on biological activity.
Key Modification Sites:
-
Acetaldehyde Moiety: This reactive functional group is a prime candidate for modification. It can be reduced to an alcohol, oxidized to a carboxylic acid, or used as a handle to introduce a variety of other functional groups (e.g., amines, amides, esters). These modifications will probe the importance of the aldehyde's electronic and steric properties for target interaction.
-
Piperidine Nitrogen: The N-methyl group can be replaced with other alkyl groups of varying sizes (ethyl, propyl, etc.) or with more complex substituents to explore the steric and electronic requirements of the binding pocket. N-demethylation to the secondary amine would also be a critical analog to synthesize.
-
Piperidine Ring: While synthetically more challenging, substitutions on the piperidine ring itself could provide valuable SAR data.
A proposed initial library of analogs for synthesis and screening is presented below.
Data Presentation: A Framework for Comparative Analysis
Clear and concise data presentation is crucial for discerning trends in SAR. The following tables provide a template for organizing the biological data obtained from the experimental assays described in the subsequent section.
Table 1: In Vitro Binding Affinities of this compound Analogs at Target Receptors
| Compound ID | R1 (N-substituent) | R2 (Acetaldehyde Modification) | Target 1 K_i (nM) | Target 2 K_i (nM) | Selectivity (Target 1/Target 2) |
| Parent | -CH₃ | -CHO | Data | Data | Data |
| Analog 1 | -CH₃ | -CH₂OH | Data | Data | Data |
| Analog 2 | -CH₃ | -COOH | Data | Data | Data |
| Analog 3 | -H | -CHO | Data | Data | Data |
| Analog 4 | -CH₂CH₃ | -CHO | Data | Data | Data |
| ...etc. | ... | ... | ... | ... | ... |
Table 2: In Vitro Functional Activity of this compound Analogs
| Compound ID | R1 (N-substituent) | R2 (Acetaldehyde Modification) | Functional Assay (e.g., cAMP) | EC₅₀/IC₅₀ (nM) | Mode of Action (Agonist/Antagonist) |
| Parent | -CH₃ | -CHO | Data | Data | Data |
| Analog 1 | -CH₃ | -CH₂OH | Data | Data | Data |
| Analog 2 | -CH₃ | -COOH | Data | Data | Data |
| Analog 3 | -H | -CHO | Data | Data | Data |
| Analog 4 | -CH₂CH₃ | -CHO | Data | Data | Data |
| ...etc. | ... | ... | ... | ... | ... |
Experimental Protocols
The following are detailed methodologies for key experiments required to generate the data for the SAR tables.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (K_i) of the test compounds for the target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [³H]-ketanserin for 5-HT₂A receptors).
-
Test compounds (analogs of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known, non-labeled ligand for the target receptor.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Functional Assays: cAMP and GTPγS Binding
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
1. cAMP Assay (for Gs- or Gi-coupled receptors)
Objective: To measure the increase (Gs) or decrease (Gi) in intracellular cyclic adenosine monophosphate (cAMP) levels in response to compound treatment.
Materials:
-
A cell line expressing the target GPCR.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Test compounds.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control for Gi-coupled receptor assays).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to the desired confluency.
-
Compound Addition: Pre-incubate the cells with a PDE inhibitor. Then, add varying concentrations of the test compounds. For antagonist testing, co-incubate the test compounds with a known agonist.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cAMP levels against the compound concentration. For agonists, determine the EC₅₀ value. For antagonists, determine the IC₅₀ value.
2. [³⁵S]GTPγS Binding Assay (for Gi/o and Gq-coupled receptors)
Objective: To measure the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing the target GPCR.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer containing MgCl₂.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC₅₀ and E_max values.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.
By following the systematic approach outlined in this guide, researchers can effectively elucidate the structure-activity relationships of this compound analogs, paving the way for the rational design of novel and potent therapeutic agents.
Benchmarking (1-Methylpiperidin-4-YL)acetaldehyde Against Known 5-HT1D Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the potential of (1-Methylpiperidin-4-YL)acetaldehyde as a 5-HT1D receptor agonist. Due to the current lack of publicly available data on the 5-HT1D-specific activity of this compound, this document outlines the requisite experimental protocols and presents a comparative analysis against established 5-HT1D agonists. While one source suggests its use in the synthesis of potent and selective 5-HT1D agonists, direct evidence of its intrinsic activity is not available[1]. The methodologies detailed herein will enable researchers to generate the necessary data for a direct and objective comparison.
Comparative Analysis of 5-HT1D Agonist Properties
A thorough evaluation of a novel compound's efficacy as a 5-HT1D agonist requires the determination of its binding affinity and functional potency. The following tables present the established values for well-known 5-HT1D agonists, which serve as a benchmark for the data to be determined for this compound.
Table 1: 5-HT1D Receptor Binding Affinities (Ki)
| Compound | Ki (nM) for human 5-HT1D Receptor |
| This compound | To Be Determined |
| Sumatriptan | 17 |
| Zolmitriptan | 0.63 - 5.01 |
| Naratriptan | 0.69 |
Table 2: 5-HT1D Receptor Functional Potency (EC50 / pIC50)
| Compound | Assay Type | Potency |
| This compound | To Be Determined | To Be Determined |
| Sumatriptan | cAMP Inhibition | pIC50: 8.3 - 8.4 |
| Zolmitriptan | Adenylyl Cyclase Inhibition | p[A50]: 9.9 |
| Naratriptan | cAMP Inhibition | EC50: 23 nM |
Experimental Protocols
To ascertain the 5-HT1D agonist profile of this compound, the following standard and robust experimental protocols are recommended.
Radioligand Binding Assay for 5-HT1D Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound to the 5-HT1D receptor by measuring its ability to displace a radiolabeled ligand.[2][3][4]
Objective: To determine the Ki of this compound for the human 5-HT1D receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT1D receptor.
-
Radioligand (e.g., [3H]5-carboxamidotryptamine).
-
Test compound: this compound.
-
Reference compounds (Sumatriptan, Zolmitriptan, Naratriptan).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the 5-HT1D receptor-expressing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound or reference compounds.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Production Inhibition
This assay measures the functional potency (EC50 or pIC50) of a test compound by quantifying its ability to inhibit adenylyl cyclase and thereby reduce intracellular cyclic AMP (cAMP) levels, a key downstream signaling event of 5-HT1D receptor activation.[5]
Objective: To determine the EC50 of this compound in inhibiting forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1D receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
Reference agonists (Sumatriptan, Zolmitriptan, Naratriptan).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents.
-
Microplate reader.
Procedure:
-
Culture the 5-HT1D receptor-expressing cells in 96- or 384-well plates.
-
Pre-incubate the cells with varying concentrations of the test compound or reference agonists.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curve and determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.
Functional Assay: [35S]GTPγS Binding
This assay provides a direct measure of G-protein activation following receptor stimulation and can be used to determine the potency (EC50) and efficacy of an agonist.[6][7]
Objective: To determine the EC50 and maximal efficacy of this compound in stimulating [35S]GTPγS binding.
Materials:
-
Membrane preparations from cells expressing the human 5-HT1D receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound: this compound.
-
Reference agonists.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of GDP, varying concentrations of the test compound or reference agonists, and a fixed concentration of [35S]GTPγS.
-
Allow the reaction to proceed for a defined period.
-
Separate the bound and free [35S]GTPγS by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the concentration-response curve to determine the EC50 and the maximal stimulation (Emax) relative to a full agonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the characterization of 5-HT1D agonists.
References
- 1. (1-Methyl-piperidin-4-yl)-acetaldehyde | 10333-64-9 [chemicalbook.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
Lack of Publicly Available Data for In Vitro and In Vivo Comparison of (1-Methylpiperidin-4-YL)acetaldehyde Derivatives
A comprehensive search of scientific literature and databases has revealed a significant gap in publicly available research on the in vitro and in vivo activities of derivatives of (1-Methylpiperidin-4-YL)acetaldehyde. As a result, a direct comparative guide with supporting experimental data for this specific class of compounds cannot be provided at this time.
Despite extensive searches for studies detailing the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, no publications were identified that present a comparative analysis of their activities in both laboratory (in vitro) and living organism (in vivo) settings. The existing research landscape for piperidine-based compounds is vast and covers a wide array of derivatives with diverse biological targets, including but not limited to serotonin, histamine, and sigma receptors. However, the specific scaffold of this compound and its direct derivatives appear to be an under-researched area in medicinal chemistry and pharmacology, at least within the public domain.
For researchers, scientists, and drug development professionals interested in this particular chemical moiety, this indicates a novel area for potential investigation. The lack of existing data presents an opportunity for new research initiatives to synthesize and evaluate these derivatives for various therapeutic targets.
To provide a framework for such future investigations, a generalized workflow for comparing in vitro and in vivo activity is presented below. This workflow can be adapted for the study of novel chemical entities, including derivatives of this compound, once they are synthesized and characterized.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel chemical compounds, starting from initial in vitro screening to subsequent in vivo validation.
In the absence of specific data for this compound derivatives, it is recommended that researchers interested in this area initiate preliminary studies to synthesize a library of these compounds. Following synthesis, a tiered approach to screening, as outlined in the workflow above, would be essential to elucidate their potential therapeutic value and establish a foundation for future comparative analyses.
A Comparative Analysis of the Pharmacokinetic Profiles of Key Piperidine-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. The pharmacokinetic behavior of these compounds is critically influenced by the nature and substitution pattern of the piperidine moiety, affecting their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative overview of the pharmacokinetic profiles of four prominent piperidine-based drugs: Fentanyl, Methylphenidate, Donepezil, and Paroxetine, supported by experimental data and methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Fentanyl, Methylphenidate, Donepezil, and Paroxetine, offering a clear comparison of their in-vivo behavior.
| Pharmacokinetic Parameter | Fentanyl | Methylphenidate | Donepezil | Paroxetine |
| Route of Administration | Intravenous, Transdermal, Buccal | Oral | Oral | Oral |
| Bioavailability (F) | ~33% (transmucosal), ~92% (transdermal) | 11-52% | ~100% | ~100% |
| Time to Peak (Tmax) | 20-30 min (intravenous), 24-72 h (transdermal) | 1-2 hours | 3-4 hours | 5.2 hours |
| Protein Binding | ~80-85% | 10-33% | ~96% | ~95% |
| Volume of Distribution (Vd) | 4 L/kg | 13.1 L/kg | 12 L/kg | 8.7 L/kg |
| Metabolism | Primarily hepatic via CYP3A4 | Hepatic via carboxylesterase 1 | Hepatic via CYP2D6 and CYP3A4 | Hepatic via CYP2D6 |
| Elimination Half-life (t½) | 2-4 hours (intravenous) | 2-3 hours | 70-80 hours | 21 hours |
| Excretion | >90% as metabolites in urine and feces | ~90% as metabolites in urine | 57% in urine, 15% in feces | 64% in urine, 36% in feces |
Experimental Protocols
The data presented above is derived from standard pharmacokinetic studies. A generalized workflow for such a study is outlined below.
Caption: A generalized workflow for a typical preclinical pharmacokinetic study.
Methodology for a Typical Human Pharmacokinetic Study:
-
Subject Recruitment: Healthy volunteers or patient populations are recruited based on inclusion/exclusion criteria.
-
Drug Administration: A single or multiple doses of the drug are administered through the intended clinical route.
-
Biological Sampling: Blood, urine, and sometimes fecal samples are collected at predetermined time points.
-
Bioanalysis: The concentration of the parent drug and its major metabolites in the biological samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using specialized software (e.g., WinNonlin) to determine the key pharmacokinetic parameters. Non-compartmental analysis is commonly used to calculate parameters like AUC (area under the curve), Cmax (maximum concentration), Tmax (time to Cmax), and t1/2 (elimination half-life).
Signaling Pathways and Metabolism
The metabolism of these piperidine-based compounds is predominantly hepatic and often involves the cytochrome P450 (CYP) enzyme system. The specific CYP isozymes involved can have significant implications for drug-drug interactions.
Caption: Primary metabolic pathways of selected piperidine-based drugs.
This comparative guide highlights the diversity in the pharmacokinetic profiles of drugs containing a piperidine scaffold. Understanding these differences is crucial for drug development professionals in optimizing dosing regimens, predicting drug-drug interactions, and designing new chemical entities with improved pharmacokinetic properties.
Assessing the Selectivity of (1-Methylpiperidin-4-YL)acetaldehyde-Derived Compounds for Serotonin Receptors: A Comparative Guide
(1-Methylpiperidin-4-YL)acetaldehyde , a heterocyclic aldehyde, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. While direct experimental data on the serotonin receptor selectivity of this compound itself is not available in the public domain, its structural motif is incorporated into numerous potent and selective ligands for various serotonin (5-HT) receptor subtypes. This guide provides a comparative analysis of the serotonin receptor selectivity of compounds synthesized from precursors structurally related to this compound, offering insights into the potential applications of this chemical scaffold in drug discovery.
Comparative Selectivity of Ligands
The selectivity of compounds derived from the (1-methylpiperidin-4-yl) moiety for different serotonin receptor subtypes varies significantly based on the other chemical moieties attached to this core structure. The following table summarizes the binding affinities (Ki) of representative compounds at various 5-HT receptor subtypes, as well as other relevant receptors to illustrate their selectivity profiles.
| Compound/Ligand | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT7 (Ki, nM) | D2 (Ki, nM) | α1 (Ki, nM) | Reference |
| Pimavanserin (ACP-103) | >1000 | 0.087 | 4.2 | >1000 | >1000 | 3.5 | [1][2] |
| SYA16263 Derivative (Compound 21) | 0.74 | 25 | 110 | 8.4 | >1000 | - | |
| Phenylpiperazine-Hydantoin Derivative (Compound 12) | 45.8 | - | - | - | - | 11.9 | |
| Phenylpiperazine-Hydantoin Derivative (Compound 13) | 313 | - | - | - | - | <100 |
Note: The compounds listed are derivatives and not this compound itself. The data is presented to illustrate the range of selectivities achievable from this structural class.
Experimental Protocols
The determination of receptor selectivity involves a combination of in vitro binding and functional assays. Below are detailed methodologies for two key experiments.
1. Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that is known to bind to that receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
-
Materials:
-
Cell membranes expressing the target serotonin receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]
-
2. cAMP Functional Assay (for Gi/o-coupled receptors like 5-HT1A)
This assay measures the functional activity of a compound by quantifying its effect on the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger.
-
Objective: To determine if a test compound is an agonist, antagonist, or inverse agonist at a Gi/o-coupled serotonin receptor.
-
Materials:
-
Cells expressing the target receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to attach.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a specified period.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Agonists will cause a decrease in forskolin-stimulated cAMP levels, while antagonists will block the effect of a known agonist. Inverse agonists will decrease basal cAMP levels.
-
The potency (EC50 or IC50) and efficacy of the compound can be determined from the dose-response curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 4. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of (1-Methylpiperidin-4-YL)acetaldehyde: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialty chemicals is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of (1-Methylpiperidin-4-YL)acetaldehyde, promoting a safe laboratory environment and adherence to regulatory standards.
This compound is a chemical compound utilized in pharmaceutical research, including in the preparation of selective 5-HTID agonists for potential use as antipsychotics.[1] While specific transportation regulations may not classify it as a hazardous material for shipping, its chemical structure, containing both a piperidine and an aldehyde functional group, necessitates careful handling and disposal as hazardous laboratory waste.[2] The Globally Harmonized System (GHS) classifies this compound as harmful if swallowed.[2][3][4]
Hazard and Disposal Information Summary
To ensure rapid access to critical safety data, the following table summarizes the key hazard and disposal information for this compound.
| Identifier | GHS Hazard Statement | Precautionary Statements | Recommended Disposal Method |
| This compound | H302: Harmful if swallowed[2][3][4] | P264, P270, P301+P312+P330, P501[2] | Collection as hazardous chemical waste for incineration by a licensed disposal service.[5][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[7][9]
-
Keep the compound away from heat, sparks, and open flames.[10]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
2. Waste Collection and Segregation:
-
Do not dispose of this compound down the drain. [11][12] Many institutions prohibit the drain disposal of potentially hazardous chemicals.[12]
-
Designate a specific, leak-proof, and chemically compatible container for the collection of this waste.[8]
-
The waste should be classified as a halogen-free organic waste unless it has been mixed with halogenated solvents.
-
Avoid mixing incompatible waste streams.[12]
3. Labeling of Hazardous Waste:
-
As soon as waste is added to the container, affix a "Hazardous Waste" label.[13][14]
-
The label must include the full chemical name: "this compound" and an accurate estimation of its concentration and volume.
-
Clearly indicate the associated hazards (e.g., "Harmful if Swallowed").[2][3][4]
4. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[13]
-
The storage area should be well-ventilated and away from sources of ignition.[10]
-
Ensure the container is kept closed except when adding waste.[11][12]
-
Utilize secondary containment for all liquid hazardous waste.[12]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) before being discarded as non-hazardous waste.[11][15]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[15]
-
Deface all chemical labels on the empty container before disposal.[11]
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[6][9]
-
The most common method for the final disposal of organic chemical waste is incineration in a facility equipped with afterburners and scrubbers.[5][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. (1-Methyl-piperidin-4-yl)-acetaldehyde | 10333-64-9 [chemicalbook.com]
- 2. 10333-64-9 this compound AKSci 0804AA [aksci.com]
- 3. This compound | C8H15NO | CID 21666286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(1-methyl-4-piperidinyl)acetaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. benchchem.com [benchchem.com]
- 9. isotope.com [isotope.com]
- 10. carlroth.com [carlroth.com]
- 11. vumc.org [vumc.org]
- 12. policies.dartmouth.edu [policies.dartmouth.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. wcu.edu [wcu.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling (1-Methylpiperidin-4-YL)acetaldehyde
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling novel chemical compounds. This guide provides immediate, essential safety, and logistical information for handling (1-Methylpiperidin-4-YL)acetaldehyde, a compound of interest in drug discovery and development. Adherence to these protocols is critical to minimize exposure risk and maintain a safe laboratory environment.
This compound is a combustible solid with acute oral toxicity. Due to its chemical structure, containing both a piperidine moiety and an aldehyde functional group, it requires careful handling to mitigate potential hazards.
Hazard Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Combustible Solid | - | May ignite and burn. |
Note: This summary is based on available data. A full toxicological profile may not be available. Therefore, this compound should be handled with caution, assuming it may possess other unidentified hazards.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. A face shield offers additional protection. |
| Skin Protection | Disposable Nitrile or Butyl Rubber Gloves | Aldehyde-resistant gloves are crucial.[1] Double-gloving is recommended. Change gloves frequently and immediately if contaminated. |
| Lab Coat or Gown | A flame-retardant, long-sleeved lab coat is required to prevent skin contact and contamination of personal clothing.[2] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or dust. |
| Air-Purifying Respirator | For situations where a fume hood is not feasible or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges should be used.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Keep the container of this compound tightly closed when not in use.[3][4]
-
Minimize the quantity of the compound at the workbench.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles or a face shield.
-
Put on the first pair of nitrile or butyl rubber gloves.
-
If required by your risk assessment, put on a second pair of gloves.
3. Handling the Compound:
-
Perform all manipulations, including weighing and transferring, within the chemical fume hood.
-
Use spark-proof tools and avoid creating dust.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4]
4. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly doff PPE to avoid cross-contamination. Remove gloves first, followed by the lab coat and eye protection.
-
Wash hands thoroughly with soap and water after handling.[1]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a separate, labeled hazardous waste container compatible with the solvent used.
-
Unused Compound: Excess or expired this compound must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain.[3][4]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage and Disposal:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small, and you are trained to do so, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's EHS office immediately.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
